Methyl nonadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl nonadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXAHSJUDUZLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169524 | |
| Record name | Methyl nonadecan-1-oate | |
| Source | EPA DSSTox | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nonadecanoic acid methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1731-94-8 | |
| Record name | Methyl nonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl nonadecan-1-oate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl nonadecan-1-oate | |
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| Record name | Methyl nonadecan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.506 | |
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| Record name | METHYL NONADECAN-1-OATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FQ8VV2L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Methyl Nonadecanoate in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nonadecanoate, the methyl ester of nonadecanoic acid, is a C19 saturated fatty acid methyl ester (FAME). Its unique odd-numbered carbon chain makes it a rare occurrence in most biological and industrial samples, a characteristic that has defined its primary role in analytical research.[1] This guide provides an in-depth overview of the applications of this compound, with a focus on its use as an internal standard in chromatography, alongside detailed experimental protocols and potential biological activities.
Core Application: Internal Standard in Gas Chromatography
The principal application of this compound in research is as an internal standard for the quantification of fatty acids, particularly in the form of fatty acid methyl esters (FAMEs), using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][3] An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other components. It helps to correct for variations in sample preparation, injection volume, and instrument response.[1]
This compound is particularly well-suited for this role due to several key properties:
-
Chemical Inertness: It is stable and has low reactivity, ensuring it does not interfere with the analytes of interest or the chromatography system.[2]
-
Structural Similarity: As a FAME, it behaves similarly to the analytes being measured during extraction and analysis.
-
Chromatographic Separation: Its retention time is typically distinct from the common, even-chained fatty acids found in biological and industrial samples, allowing for clear identification and quantification.[1]
However, a critical consideration is the potential for co-elution with common C18 unsaturated fatty acids like methyl linoleate (C18:2) and methyl linolenate (C18:3), especially in samples rich in these compounds, such as soybean or canola oil-based biodiesel.[1]
Comparative Data of Common Internal Standards
The choice of an internal standard is critical for analytical accuracy. Below is a comparison of this compound with another commonly used odd-chained FAME, methyl tridecanoate.
| Property | This compound | Methyl Tridecanoate | Reference |
| Chemical Formula | C₂₀H₄₀O₂ | C₁₄H₂₈O₂ | [1] |
| Molecular Weight | 312.53 g/mol | 228.37 g/mol | [1] |
| Melting Point | 37-40 °C | 5.5 °C | [1] |
| Boiling Point | Not Specified | 131 °C at 4 mmHg | [1] |
| Assay (Purity by GC) | ≥98.0% | ≥99.0% | [1] |
Experimental Protocol: Quantification of FAMEs using this compound as an Internal Standard
This protocol outlines a general method for the transesterification of lipids to FAMEs and subsequent analysis by GC using this compound as an internal standard. This procedure is widely applicable for the analysis of lipids in various matrices, including oils, tissues, and cell cultures.
Materials
-
Sample containing lipids (e.g., 100 mg of oil)
-
Internal Standard solution (e.g., 10 mg/mL of this compound in toluene)
-
Toluene
-
Boron trifluoride in methanol (BF₃/MeOH, 14%)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
Procedure
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a vial.
-
Internal Standard Addition: Add a precise volume of the internal standard solution (e.g., 1 mL of a 10 mg/mL solution).
-
Dissolution: Add 2 mL of toluene and vortex to dissolve the sample.
-
Transesterification: Add 2 mL of 14% BF₃/MeOH solution. Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
-
Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC Analysis: The sample is now ready for injection into the GC.
Typical GC Conditions for FAME Analysis
| Parameter | Value |
| Column | Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C, hold for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL |
Experimental Workflow for FAME Analysis
Applications in Specific Research Areas
Biodiesel Analysis
This compound is the specified internal standard in the European standard method EN 14103:2011 for the determination of FAME content in biodiesel.[1] This highlights its importance in quality control and regulatory compliance within the biofuels industry.
Lipid Profiling
In metabolic and lipidomic studies, this compound is used to quantify changes in the fatty acid profiles of complex biological samples such as blood, tissues, and plant extracts.[2][3] Its consistent behavior during chromatographic separation makes it an ideal tool for ensuring accurate and reproducible results in these sensitive analyses.[3]
Environmental and Food Science
The accurate measurement of saturated and unsaturated fatty acids is crucial in environmental monitoring and food testing. This compound serves as a reliable internal standard in these fields to ensure the precise quantification of fatty acid content.[2]
Biological Activity and Other Research Uses
While its primary role is as an analytical standard, some research suggests potential biological activities for this compound and its parent compound, nonadecanoic acid.
-
Antitumor and Anticlastogenic Agent: Some sources describe this compound as a possible antitumor and anticlastogenic (inhibiting damage to chromosomes) agent.[4][5] Nonadecanoic acid has been shown to inhibit the proliferation of HL-60 cancer cells with an IC₅₀ value of 68 μM.[6]
-
Antimicrobial Properties: It has been identified as a major component of Curcuma aromatica and has demonstrated activity against the growth of fungi and bacteria.[7]
-
Dietary Supplements: As a fatty acid methyl ester, it is less water-soluble than its free acid counterpart, making it more suitable for the formulation of nonadecanoate-containing diets and dietary supplements for research purposes.[6][8]
-
Other Analytical Applications: this compound has also been used as an internal standard in high-performance liquid chromatography (HPLC) for the separation of triacylglycerols and in the study of the anti-oxidation effects of ginseng extract using gas chromatography coupled with electron spin resonance spectrophotometry.
Logical Relationship of this compound's Roles
Conclusion
This compound is an indispensable tool in modern analytical chemistry, particularly in the field of lipid analysis. Its well-defined chemical properties and chromatographic behavior make it an excellent internal standard for ensuring the accuracy and precision of quantitative studies. While its primary application remains in chromatography, ongoing research into its potential biological activities may open new avenues for its use in biomedical and pharmaceutical research. This guide provides a foundational understanding for researchers and professionals utilizing or considering the use of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. This compound, Long chain fatty acid methyl ester (CAS 1731-94-8) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 1731-94-8 | BAA73194 | Biosynth [biosynth.com]
- 8. selleckchem.com [selleckchem.com]
Methyl Nonadecanoate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1731-94-8
This technical guide provides an in-depth overview of methyl nonadecanoate, a long-chain saturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, analytical methodologies, and biological activities of this compound.
Physicochemical Properties
This compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid.[1] It is a white, waxy solid at room temperature and is characterized by its hydrophobic nature due to its long carbon chain.[1] This property makes it less soluble in water but more suitable for formulation in non-aqueous dietary and supplementary products.[2] It is soluble in organic solvents like alcohol, ether, ethanol, and dimethyl sulfoxide (DMSO).[1][2]
| Property | Value | References |
| CAS Number | 1731-94-8 | [3] |
| Molecular Formula | C20H40O2 | [2][3] |
| Molecular Weight | 312.53 g/mol | [2] |
| Appearance | White, waxy solid or powder | [1][4] |
| Melting Point | 37-40 °C | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, ethanol, DMSO | [1][2] |
| Purity (typical) | ≥98% (GC) | [4] |
Synthesis of this compound
This compound can be synthesized through two primary methods: Fischer esterification of nonadecanoic acid and transesterification of triglycerides containing nonadecanoic acid.
Experimental Protocol: Fischer Esterification
This method involves the acid-catalyzed esterification of nonadecanoic acid with methanol.
Materials:
-
Nonadecanoic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
-
Round-bottom flask, condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve nonadecanoic acid in a large excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain crude this compound.
-
The product can be further purified by distillation or chromatography if required.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Experimental Protocol: Transesterification
This method is suitable for producing this compound from triglycerides rich in nonadecanoic acid, often found in certain fats and oils.
Materials:
-
Triglyceride source (e.g., specific vegetable oil)
-
Methanol
-
Strong base catalyst (e.g., sodium methoxide or potassium hydroxide)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Ensure the triglyceride source has a low free fatty acid content. If necessary, pre-treat the oil to reduce acidity.
-
In a reaction vessel, heat the oil to a specified temperature (e.g., 60-65°C).
-
In a separate container, prepare the alkoxide catalyst by dissolving sodium methoxide or potassium hydroxide in methanol.
-
Add the methoxide solution to the heated oil with vigorous stirring.
-
Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 1-2 hours).
-
After the reaction, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.
-
Separate the glycerol layer using a separatory funnel.
-
Wash the methyl ester layer with a warm, dilute acid solution to neutralize the excess catalyst, followed by washes with warm water and brine to remove any remaining catalyst and soaps.
-
Dry the this compound layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting product can be purified further if necessary.
Experimental Workflow: Transesterification
Caption: Workflow for the synthesis of this compound via transesterification.
Analytical Methodologies
This compound is frequently used as an internal standard for the quantification of other fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID).[5] Its odd-numbered carbon chain makes it a suitable internal standard as it is typically absent in most biological samples.
Experimental Protocol: Quantification of FAMEs using this compound as an Internal Standard
Sample Preparation (Lipid Extraction and Derivatization):
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cell pellet) using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform:methanol (Folch method).
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent to the sample before extraction.
-
Saponification: Evaporate the solvent from the lipid extract and saponify the lipids by heating with a solution of potassium hydroxide in ethanol to release the free fatty acids.
-
Methylation: Acidify the mixture and methylate the free fatty acids to their corresponding FAMEs using a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This is achieved by heating the sample with the methylation reagent.
-
FAMEs Extraction: After cooling, add hexane and water to the reaction mixture. The FAMEs, including the this compound internal standard, will partition into the upper hexane layer.
-
Sample for GC-MS: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene glycol or a biscyanopropyl phase for resolving isomers).
-
Oven Temperature Program: A typical program starts at a lower temperature, ramps up to a higher temperature to elute all FAMEs, and holds at the final temperature.
-
Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization of the FAMEs.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
Quantification: The concentration of each target FAME is determined by comparing the ratio of its peak area to the peak area of the this compound internal standard against a calibration curve prepared with known concentrations of FAME standards and the internal standard.
Workflow: FAME Analysis using Internal Standard
Caption: General workflow for fatty acid analysis using this compound as an internal standard.
Biological Activity and Potential Applications
Anti-proliferative Effects on Cancer Cells
Nonadecanoic acid, the free fatty acid form of this compound, has demonstrated inhibitory effects on the proliferation of HL-60 human promyelocytic leukemia cells, with a reported IC50 value of 68 μM.[6] While the precise signaling pathway for nonadecanoic acid has not been fully elucidated, studies on long-chain saturated fatty acids in cancer cells suggest a potential mechanism involving the induction of apoptosis. This process is thought to be mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
The proposed signaling pathway for the anti-cancer activity of nonadecanoic acid involves several key steps. The influx of excess saturated fatty acids into the cancer cell can lead to cellular stress and the generation of ROS. This oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.
Proposed Signaling Pathway for Saturated Fatty Acid-Induced Apoptosis in Cancer Cells
Caption: Proposed mechanism of nonadecanoic acid-induced apoptosis in cancer cells.
Potential Anti-sickling Activity
This compound has been mentioned in the context of displaying anti-sickling activity, which could be relevant for the treatment of sickle cell anemia.[1] However, the specific mechanism of action for this compound in this regard is not well-documented in the available literature.
In general, anti-sickling agents can function through several mechanisms, including:
-
Increasing the oxygen affinity of hemoglobin S: This stabilizes the oxygenated form of hemoglobin, which does not polymerize.
-
Directly inhibiting the polymerization of deoxygenated hemoglobin S: Some molecules can bind to hemoglobin S and interfere with the intermolecular contacts necessary for polymerization.
-
Modifying the red blood cell membrane: Altering the properties of the red blood cell membrane can reduce sickling and improve cell flexibility.
Further research is needed to determine if and how this compound exerts an anti-sickling effect and to elucidate its specific molecular targets and mechanism of action.
Spectroscopic Data
Spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry (MS), are available in various chemical databases. This information is crucial for the structural confirmation and identification of the compound. The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragmentation patterns for a long-chain fatty acid methyl ester. NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Conclusion
This compound is a well-characterized long-chain saturated fatty acid methyl ester with important applications in analytical chemistry as an internal standard. Its synthesis is achievable through standard esterification and transesterification procedures. The biological activities of its corresponding free fatty acid, particularly its anti-proliferative effects on cancer cells, suggest potential for further investigation in drug development. While its anti-sickling properties have been noted, more research is required to validate this activity and understand its mechanism. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound.
References
- 1. Lipid mechanisms in hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. caymanchem.com [caymanchem.com]
Methyl Nonadecanoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
This technical guide provides an in-depth overview of the safety and handling protocols for methyl nonadecanoate (CAS No. 1731-94-8). Designed for professionals in research and drug development, this document synthesizes critical data on the substance's physical and chemical properties, potential hazards, and recommended safety procedures. It includes detailed experimental protocols for safety assessment and visual aids to ensure clarity and rapid comprehension of key information.
Substance Identification and Properties
This compound is a fatty acid methyl ester.[1][2] It is characterized as a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents like alcohol and ether.[3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1731-94-8 | [5][6] |
| EC Number | 217-056-9 | [5] |
| Molecular Formula | C20H40O2 | [1][6] |
| Molecular Weight | 312.53 g/mol | [6][7] |
| Appearance | White powder/solid | [1][8] |
| Melting Point | 37-40 °C (98.6-104 °F) | [8][9][10] |
| Boiling Point | 362.80 °C (estimated) | [11] |
| Flash Point | >110 °C (>230 °F) | [11] |
| Density | 0.84 g/cm³ at 20 °C | [4] |
| Water Solubility | Insoluble (0.0003691 mg/L at 25°C, estimated) | [4][11] |
| Storage Temperature | Room temperature or -20°C for long-term stability | [8][10][12][13] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[5][7][14] Multiple safety data sheets indicate that it does not have any harmful effects when used and handled according to specifications.[4][5]
Hazard Ratings
The following tables provide a summary of the hazard ratings for this compound from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).
NFPA 704 Rating: [5]
| Category | Rating |
| Health (Blue) | 0 |
| Flammability (Red) | 1 |
| Instability (Yellow) | 0 |
| Special (White) | - |
HMIS Rating: [5]
| Category | Rating |
| Health | 0 |
| Flammability | 1 |
| Reactivity | 0 |
A rating of 0 indicates a minimal hazard, while a rating of 1 in flammability suggests that the material requires considerable preheating before ignition can occur.[5]
Safe Handling and Storage
While this compound is not classified as hazardous, standard laboratory best practices for handling chemicals should always be followed.[5][7]
Handling Procedures
-
General Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[15]
-
Ventilation: Use in a well-ventilated area. Under normal laboratory conditions, significant airborne exposure is not expected, and respiratory protection is not typically needed.[5]
-
Avoiding Contact: Avoid contact with eyes and skin.[7]
Storage Conditions
-
Receptacles: Store in a well-closed container in a dry and cool area.[7] No special requirements for storerooms are specified.[5]
-
Incompatibilities: No specific incompatible materials have been identified.[5]
-
Long-term Storage: For long-term stability (≥4 years), storage at -20°C is recommended.[12] For shorter periods, room temperature is acceptable.[13][16]
Exposure Controls and Personal Protective Equipment
The following diagram outlines a logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling chemical substances like this compound.
Caption: A flowchart for selecting appropriate PPE.
Recommended PPE
-
Eye Protection: Safety glasses with side shields or goggles are recommended.[15][17]
-
Hand Protection: While not generally required for normal use, nitrile gloves (11-13 mil thickness) are recommended for incidental contact. For direct contact or cleaning spills, butyl rubber gloves (12-15 mil thickness) are advised.[5]
-
Skin and Body Protection: A standard lab coat and closed-toe shoes should be worn.[17]
-
Respiratory Protection: Not required under normal use conditions.[5] If dusts are generated, a NIOSH-approved N95 dust mask may be used.[10]
First Aid and Emergency Procedures
First Aid Measures
No special first aid measures are generally required.[5] However, in case of exposure, the following is recommended:
-
Inhalation: Move to fresh air. If symptoms persist, consult a physician.[5][18]
-
Skin Contact: Wash off with soap and water. If irritation develops, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5][15][17]
-
Ingestion: Rinse mouth. Get medical attention if symptoms occur.[15]
Firefighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding environment, such as water fog, foam, dry chemical powder, or carbon dioxide.[15][18] Do not use a direct water jet as it may spread the fire.[15]
-
Specific Hazards: The product is combustible but not considered a significant fire hazard.[5][11] Burning may produce carbon monoxide and carbon dioxide.[7]
-
Protective Equipment: No special protective equipment is required for firefighters beyond standard gear.[5]
Accidental Release Measures
The following diagram illustrates a general workflow for handling a chemical spill.
Caption: A general workflow for chemical spill response.
-
Personal Precautions: No special personal precautions are typically required.[5]
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[5]
-
Cleanup Methods: For solid spills, pick up the material mechanically.[5] For liquid spills, absorb with an inert material like sand or earth.[7] After collection, clean the area with soap and water.[18]
-
Disposal: Dispose of waste in accordance with official regulations. Smaller quantities may be disposable with household waste.[5][19]
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: No quantitative data for acute toxicity (e.g., LD50) for this compound is readily available. The substance is not classified as acutely toxic.[4][7]
-
Skin and Eye Irritation: It is not considered to be an irritant to the skin or eyes.[4][5]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[7] It is not listed as a carcinogen by IARC, NTP, or OSHA.[4]
Ecological Information
-
Toxicity: Specific aquatic toxicity data for this compound is not available.[4] However, it is classified as Water Hazard Class 1 (slightly hazardous for water) by self-assessment.[5]
-
Persistence and Degradability: As a fatty acid methyl ester (FAME), it is expected to be readily biodegradable in the environment.[5][20]
-
Bioaccumulation: No specific data is available, but significant bioaccumulation is not expected due to its biodegradability.[5]
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions.[5]
-
Chemical Stability: The product is stable under normal storage and handling conditions.[7]
-
Conditions to Avoid: No specific conditions to avoid have been identified.[5]
-
Incompatible Materials: No specific incompatible materials have been identified.[5]
-
Hazardous Decomposition Products: No dangerous decomposition products are known.[4][5] Upon combustion, it may produce carbon monoxide and carbon dioxide.[7]
Experimental Protocols
While specific safety studies for this compound are not publicly available, the following are summaries of standard OECD and ASTM guidelines that would be used to assess the safety of such a chemical.
Acute Oral Toxicity (OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[8]
-
Principle: The test uses a stepwise procedure with three animals of a single sex (usually females) per step. The outcome of one step (mortality or survival) determines the dose for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance according to GHS categories.[8]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The substance is administered orally to three fasted animals.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome, the dose is increased or decreased for the next group of animals, or the study is concluded.
-
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.[8]
Skin Irritation (OECD Guideline 439)
This is an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.[13][21]
-
Principle: The test substance is applied topically to the RhE tissue. The potential for skin irritation is determined by the relative cell viability of the tissue after exposure, measured by the MTT assay.[13][21]
-
Procedure:
-
The test substance is applied to the surface of triplicate RhE tissue models.
-
The tissues are incubated with the substance for a defined period (e.g., 60 minutes).
-
The substance is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).
-
Cell viability is assessed by incubating the tissues with MTT. Viable cells convert the MTT into a blue formazan salt, which is then extracted and measured spectrophotometrically.
-
-
Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[13]
Eye Irritation (OECD Guideline 405)
This is an in vivo test, typically using albino rabbits, to assess the potential for a substance to cause eye irritation or corrosion.[1][22]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control. The eyes are then observed for signs of irritation.[22]
-
Procedure:
-
A single dose of the test substance (e.g., 0.1 mL for liquids) is applied to one eye of a single animal.
-
The eye is observed and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
-
If a corrosive or severe irritant effect is observed, no further testing is performed. If the initial test shows a non-severe irritant or negative response, the test is confirmed in up to two additional animals.
-
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.[23]
Flash Point Determination (ASTM D93)
The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.[7][14][17]
-
Principle: A sample of the substance is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[7][9]
-
Procedure:
-
The test cup is filled with the sample to a specified level.
-
The apparatus is assembled, and the sample is heated at a specified, constant rate.
-
The sample is stirred at a specified rate.
-
At regular temperature intervals, stirring is stopped, and the ignition source is applied.
-
The temperature at which a distinct flash is observed is recorded as the flash point.
-
-
Endpoint: The measured flash point temperature, corrected for barometric pressure.[9]
Conclusion
This compound is a substance with a low hazard profile. It is not classified as hazardous under GHS, and standard laboratory precautions are generally sufficient for its safe handling. While specific quantitative toxicological data is limited, the available information suggests a low potential for adverse health effects. As with all chemical reagents, adherence to good laboratory practices, proper use of personal protective equipment, and awareness of emergency procedures are essential for maintaining a safe working environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. agilent.com [agilent.com]
- 5. lyellcollection.org [lyellcollection.org]
- 6. larodan.com [larodan.com]
- 7. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. shxf17.com [shxf17.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 18. uniube.br [uniube.br]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. concawe.eu [concawe.eu]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
The Natural Occurrence of Methyl Nonadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nonadecanoate is a saturated fatty acid methyl ester with a 19-carbon chain. As an odd-chain fatty acid derivative, its natural occurrence is less ubiquitous than that of its even-chained counterparts. However, its presence has been identified across various biological systems, including plants, marine organisms, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and lipidomics.
Natural Occurrence of this compound
This compound, or its precursor nonadecanoic acid, is found in a diverse array of organisms, often as a minor component of the total fatty acid profile. Its presence can be a useful biomarker in certain species.
In the Plant Kingdom
Odd-chain fatty acids are generally less common in higher plants. However, nonadecanoic acid and its methyl ester have been reported in the essential oils and extracts of several plant species. For instance, it is a known component of Curcuma aromatica (wild turmeric). The quantitative presence of nonadecanoic acid (C19:0) in various plant-derived oils is summarized in the table below.
In the Animal Kingdom
In animals, nonadecanoic acid is typically found in trace amounts in adipose tissue and milk fat, originating from dietary sources or synthesized by gut microbiota. Ruminant fats can be a source of odd-chain fatty acids due to the microbial fermentation in their digestive systems.
In Marine Organisms
Marine environments, particularly sponges, are a rich source of diverse and unusual fatty acids, including odd-chain varieties. Several studies have documented the presence of nonadecanoic acid in marine sponges. For example, it has been identified as a constituent of the fatty acid profile of the marine sponge Siphonodictyon coralliphagum.
In Microorganisms
Bacteria are known producers of a wide array of fatty acids, including odd-chain and branched-chain fatty acids. The fatty acid profiles of bacteria are often used for taxonomic classification. Nonadecanoic acid has been identified in the cellular lipids of various bacterial species. Some fungi also produce volatile organic compounds that may include fatty acid methyl esters.
Quantitative Data on Nonadecanoic Acid (C19:0) Occurrence
The following table summarizes the quantitative data found for the occurrence of nonadecanoic acid (the precursor to this compound) in various natural sources. The data is presented as a percentage of the total fatty acids identified in the cited studies.
| Organism/Source | Tissue/Extract | C19:0 (% of Total Fatty Acids) | Reference |
| Siphonodictyon coralliphagum (Marine Sponge) | Total Lipids | Present (exact % not specified, but noted) | [1] |
| Canola Oil | Oil | 0.02 - 0.06 | [2] |
| Melastomastrum capitatum (Plant) | Leaf Methanol Extract | 0.71 (as methyl 18-methylnonadecanoate) | [3] |
Note: Data for this compound is often reported as the parent fatty acid, nonadecanoic acid (C19:0), from which it is derived by esterification for analytical purposes.
Biosynthesis of Nonadecanoic Acid
The biosynthesis of odd-chain fatty acids, such as nonadecanoic acid, follows a pathway similar to that of even-chain fatty acids but with a different starting molecule. Instead of acetyl-CoA, the synthesis of odd-chain fatty acids is initiated by propionyl-CoA.
Figure 1: Biosynthesis of Nonadecanoic Acid and its subsequent methylation.
This pathway highlights the key steps from the propionyl-CoA primer to the formation of nonadecanoic acid, which can then be esterified to this compound. This esterification often occurs during sample preparation for analysis rather than as a primary metabolic product in many organisms.
Experimental Protocols
The isolation and identification of this compound from natural sources involve lipid extraction followed by chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction from Biological Samples
A common and effective method for extracting total lipids from biological tissues is a modified Folch or Bligh-Dyer method using a chloroform and methanol solvent system.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass vials with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas stream for drying
-
Internal standard (e.g., methyl heptadecanoate)
Protocol:
-
Homogenization: Homogenize a known weight of the biological sample (e.g., 1 gram) with a 2:1 (v/v) mixture of chloroform:methanol (20 mL for 1 g of tissue).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the extract. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform or hexane for storage at -20°C or for immediate analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The extracted lipids are typically converted to their fatty acid methyl esters (FAMEs) for analysis by GC-MS. If the lipids are already in the form of methyl esters, this step can be modified.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
-
Boron trifluoride-methanol solution (14% BF3 in methanol) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
Protocol for Transesterification (if necessary):
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60-100°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: Scan from m/z 50 to 550.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with libraries (e.g., NIST).
Experimental Workflow Diagram
The overall workflow for the extraction and analysis of this compound from a biological sample is depicted below.
Figure 2: General workflow for the extraction and analysis of this compound.
Signaling Pathways
Specific signaling pathways directly involving this compound are not well-elucidated in the current scientific literature. However, as an odd-chain fatty acid, its precursor, nonadecanoic acid, can be metabolized to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid (TCA) cycle. This metabolic link suggests a role in cellular energy metabolism.
Fatty acids, in general, are known to act as signaling molecules that can modulate the activity of various nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. It is plausible that odd-chain fatty acids or their derivatives could also participate in these broader signaling networks. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has been shown to act as a dual partial agonist of PPARα and PPARδ.[4] Further research is needed to determine if this compound has similar signaling roles.
Conclusion
This compound is a naturally occurring odd-chain fatty acid methyl ester found in various organisms, albeit typically in low concentrations. Its biosynthesis follows the general pathway for odd-chain fatty acids, starting with propionyl-CoA. The established protocols for lipid extraction and GC-MS analysis provide robust methods for its identification and quantification in biological samples. While its specific roles in cellular signaling are still under investigation, its metabolic fate suggests a connection to central energy pathways. This guide provides a foundational understanding for researchers interested in the further exploration of this and other odd-chain fatty acids in the context of natural product chemistry and drug development.
References
Methyl Nonadecanoate Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the specifications, analytical methodologies, and quality control workflows for the methyl nonadecanoate analytical standard. This information is critical for ensuring the accuracy and reliability of experimental results in research, development, and quality control laboratories.
Core Specifications
This compound is a saturated fatty acid methyl ester widely used as an internal standard in gas chromatography (GC) and other analytical techniques. Its stability and the fact that it is not naturally present in many biological samples make it an ideal reference compound. The following tables summarize the key physical, chemical, and quality control specifications for a typical this compound analytical standard.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Nonadecanoic acid, methyl ester | N/A |
| CAS Number | 1731-94-8 | N/A |
| Molecular Formula | C₂₀H₄₀O₂ | N/A |
| Molecular Weight | 312.53 g/mol | N/A |
| Appearance | White crystalline solid or powder | N/A |
| Melting Point | 37-40 °C | [1][2][3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Insoluble in water. | N/A |
Table 2: Quality and Purity Specifications
| Specification | Method | Acceptance Criteria | Source |
| Purity (Assay) | Gas Chromatography (GC) | ≥98.0% | [2] |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to structure | [4] |
| Residual Solvents | Headspace GC | To be reported | N/A |
| Water Content | Karl Fischer Titration | To be reported | N/A |
Table 3: Storage and Handling
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Shipping | Shipped on dry ice |
| Handling | Handle in a well-ventilated area. Avoid inhalation, and contact with skin and eyes. |
Experimental Protocols
The primary analytical technique for determining the purity and concentration of this compound is gas chromatography, often with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).
This protocol is a representative method for the analysis of Fatty Acid Methyl Esters (FAMEs) and is suitable for determining the purity of a this compound standard. This compound is often used as an internal standard in the analysis of other FAMEs, such as in biodiesel quality control according to EN 14103.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Dissolve the standard in 10 mL of a suitable solvent, such as hexane or isooctane, in a volumetric flask to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
The identity of the this compound standard can be confirmed by comparing its mass spectrum to a reference spectrum, such as the one available in the NIST database.
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
GC conditions: Similar to those used for GC-FID analysis.
Expected Mass Spectrum:
The electron ionization mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 312 is often weak or absent. Key fragment ions include:
-
m/z 74: This is the base peak, resulting from a McLafferty rearrangement, and is characteristic of fatty acid methyl esters.
-
m/z 87, 101, 115...: A series of ions corresponding to [CH₃OCO(CH₂)n]+.
-
m/z 281: [M-31]+, corresponding to the loss of a methoxy group.
-
m/z 269: [M-43]+.
Analytical Workflow and Quality Control
The certification of an analytical standard is a rigorous process that ensures its identity, purity, and concentration are accurately determined and documented.
Caption: Workflow for the certification of an analytical standard.
Signaling Pathways and Logical Relationships
While this compound is primarily an analytical tool and not directly involved in signaling pathways in the same way a drug molecule might be, its correct use is fundamental to the accurate elucidation of biological pathways involving fatty acids. The following diagram illustrates the logical relationship between the use of an analytical standard and the generation of reliable experimental data.
References
Methodological & Application
Utilizing Methyl Nonadecanoate as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1] Methyl nonadecanoate (C19:0), a fatty acid methyl ester (FAME), is frequently employed as an internal standard in the quantitative analysis of FAMEs in various matrices, including biodiesel, biological samples, and food products.[2] Its use is particularly mandated by specific regulatory methods such as EN 14103 for biodiesel analysis.[1][3][4] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.
Key Considerations for Use
The selection of an appropriate internal standard is critical for accurate quantification. This compound is often chosen because odd-chain fatty acids are uncommon in many biological and industrial samples, minimizing the risk of its natural presence in the matrix being analyzed.[1] However, a significant challenge with this compound is its potential for co-elution with common C18 unsaturated fatty acids, such as methyl linoleate (C18:2) and methyl linolenate (C18:3), especially in samples rich in these compounds like soybean or canola oil-based biodiesel.[1] Therefore, careful chromatographic method development is essential to ensure adequate resolution.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its proper handling and application.
| Property | Value |
| Chemical Formula | C20H40O2[1][5] |
| Molecular Weight | 312.53 g/mol [1][5] |
| Appearance | White to off-white solid[5] |
| Melting Point | 37-40 °C[1] |
| Assay (Purity by GC) | ≥98.0%[1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][6] |
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Accurate preparation of the internal standard stock solution is fundamental for reliable quantitative analysis.
Materials:
-
This compound (analytical standard, ≥98.0% purity)
-
High-purity solvent (e.g., hexane, toluene, or DMSO, depending on the application and solubility requirements)[5]
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed standard in the chosen solvent in a volumetric flask. For example, to prepare a 10 mg/mL stock solution in DMSO, dissolve 100 mg of this compound in 10 mL of DMSO.[5] Ultrasonic agitation and gentle warming (up to 60°C) may be necessary to ensure complete dissolution in DMSO.[5]
-
Once dissolved, allow the solution to cool to room temperature and adjust the volume to the mark with the solvent.
-
Store the stock solution in a tightly sealed container at the recommended temperature (-20°C or -80°C) to prevent solvent evaporation and degradation.[5][6]
Sample Preparation: Transesterification for FAME Analysis
This protocol describes a general method for the conversion of fatty acids in lipids to their corresponding methyl esters, incorporating the internal standard.
Materials:
-
Sample (e.g., oil, fat, biological tissue)
-
This compound internal standard solution
-
Toluene
-
Boron trifluoride in methanol (BF3/MeOH, 14%)[1]
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a vial.[1]
-
Add a precise volume of the this compound internal standard solution (e.g., 1 mL of a 10 mg/mL solution).[1] The amount of internal standard added should be comparable to the expected concentration of the analytes of interest.[7]
-
Add 2 mL of toluene and vortex to dissolve the sample.[1]
-
Add 2 mL of 14% BF3/MeOH solution.[1]
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.[1]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
Typical GC conditions for FAME analysis are provided below. These parameters may need to be optimized for specific instruments and applications.
| GC Parameter | Typical Setting |
| Column | Capillary column suitable for FAME analysis (e.g., OPTIMA-WAX, 30m x 0.32mm x 0.25µm)[8] |
| Oven Temperature Program | Hold at 200°C for 17 minutes[8] |
| Injector Temperature | 250°C[8] |
| Detector Temperature (FID) | 260°C[8] |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL[8] |
| Split Ratio | 50:1[8] |
Data Analysis and Quantification
The quantification of individual fatty acid methyl esters is performed by relating the peak area of each analyte to the peak area of the internal standard.
Calculation: The concentration of each FAME is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
The response factor (RF) for each analyte relative to the internal standard should be determined by analyzing a standard mixture containing known concentrations of all analytes and the internal standard. For many FAMEs analyzed by Flame Ionization Detection (FID), the RF can often be assumed to be close to 1, but for highest accuracy, it should be experimentally determined.
The total FAME content in a sample, particularly in biodiesel, can be calculated using the formula specified in EN 14103:[3]
C (%) = ((ΣA – AIS) × mIS × 100) / (AIS × msample)
Where:
-
C (%) is the percentage of FAMEs in the sample.
-
ΣA is the sum of the peak areas of all FAMEs.
-
AIS is the peak area of the internal standard (this compound).
-
mIS is the mass of the internal standard added to the sample.
-
msample is the mass of the sample.
Visualizations
Caption: General workflow for FAME analysis using this compound as an internal standard.
Caption: Decision process for selecting and validating this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography Utilizing Methyl Nonadecanoate as an Internal Standard
Introduction
The quantitative analysis of fatty acid methyl esters (FAMEs) is crucial in various fields, including food science, biofuel production, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is the most common and robust method for this purpose. The accuracy and precision of GC-based quantification are significantly enhanced by the use of an internal standard, a compound added in a constant amount to all samples, calibration standards, and blanks.[1] This application note provides a detailed protocol for the analysis of FAMEs using methyl nonadecanoate (C19:0) as an internal standard. This compound is an odd-chain fatty acid methyl ester, making it an ideal internal standard as it is typically absent in most biological and industrial samples.[1] Its use is also stipulated in standard methods such as EN 14103:2011 for biodiesel analysis.[1]
Experimental Protocols
This section details the necessary steps for sample preparation, standard preparation, and GC analysis for the quantitative determination of FAMEs.
Sample Preparation: Transesterification of Lipids to FAMEs
The conversion of lipids (e.g., triglycerides, phospholipids) into their corresponding volatile methyl esters is a prerequisite for GC analysis.[2][3] A common and effective method involves the use of boron trifluoride in methanol.
Materials:
-
Lipid-containing sample (e.g., 100 mg of oil)
-
This compound internal standard (IS) solution (e.g., 10 mg/mL in toluene)
-
Toluene
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane or Heptane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-cap vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a screw-cap vial.[1][4]
-
Add a precise volume of the this compound internal standard solution (e.g., 1.0 mL of a 10 mg/mL solution).[1]
-
Add 2 mL of toluene and vortex to dissolve the sample.[1]
-
Add 2 mL of 14% BF3/MeOH solution.[1]
-
Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, then vortex thoroughly.[1]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
The sample is now ready for GC analysis.
Preparation of Calibration Standards
A series of calibration standards containing known concentrations of a FAME standard mix and a constant concentration of the internal standard are required for quantification.
Procedure:
-
Prepare a stock solution of a certified FAME standard mix (containing a range of relevant FAMEs) in hexane.
-
Create a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
To each calibration standard dilution, add the same constant amount of this compound internal standard solution as was added to the samples. For example, add 1.0 mL of a 10 mg/mL this compound solution to each standard.
-
This will create a calibration curve for each FAME relative to the internal standard.
Gas Chromatography (GC) Analysis
The following are typical GC conditions for FAME analysis. These may need to be optimized for specific instruments and applications.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for FAME analysis (e.g., a polar wax-type column).
Data Presentation
Table 1: Typical Gas Chromatography Conditions for FAME Analysis
| Parameter | Value |
| Column | DB-WAX, Rt-2560, or equivalent (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film)[1][5] |
| Carrier Gas | Helium or Hydrogen[3][5] |
| Flow Rate | 1.0 - 2.2 mL/min (constant flow)[3][6] |
| Injector Temperature | 225 - 250 °C[3][6] |
| Detector (FID) Temp | 285 - 300 °C[3][6] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 150:1 (depending on concentration)[3] |
| Oven Program | Initial Temp: 100°C (hold 4 min), Ramp: 3°C/min to 240°C, Hold: 15 min[3] |
Table 2: Representative Elution Order and Retention Times of Common FAMEs
The exact retention times can vary between instruments and methods. FAMEs generally elute in order of increasing carbon number and with increasing unsaturation leading to slightly longer retention times on polar columns.[4] this compound (C19:0) is well-resolved from the common C16 and C18 FAMEs.[4]
| Fatty Acid Methyl Ester | Abbreviation | Approximate Retention Time (min) |
| Methyl Myristate | C14:0 | ~14.5 |
| Methyl Palmitate | C16:0 | ~18.0 |
| Methyl Palmitoleate | C16:1 | ~18.5 |
| Methyl Stearate | C18:0 | ~21.0 |
| Methyl Oleate | C18:1 | ~21.3 |
| Methyl Linoleate | C18:2 | ~21.8 |
| This compound (IS) | C19:0 | ~22.5 |
| Methyl Linolenate | C18:3 | ~22.8 |
| Methyl Arachidate | C20:0 | ~24.0 |
| Methyl Eicosapentaenoate | C20:5 | ~25.5 |
| Methyl Behenate | C22:0 | ~26.5 |
| Methyl Erucate | C22:1 | ~27.0 |
| Methyl Docosahexaenoate | C22:6 | ~28.5 |
| Methyl Lignocerate | C24:0 | ~29.5 |
| Methyl Nervonate | C24:1 | ~30.0 |
Note: Retention times are illustrative and will vary based on the specific GC column and conditions.
Quantification
The concentration of each FAME in the sample is calculated using the internal standard method. This involves calculating a response factor (RF) for each FAME from the analysis of the calibration standards and then applying this to the sample data.
1. Calculation of Response Factors (RF): From the chromatograms of the calibration standards, calculate the response factor for each FAME (x) relative to the internal standard (IS).
RFx = (Ax / Cx) / (AIS / CIS)
Where:
-
Ax = Peak area of the FAME
-
Cx = Concentration of the FAME
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard
A calibration curve of (Ax / AIS) versus (Cx / CIS) can also be plotted. The slope of this line represents the response factor.
2. Calculation of FAME Concentration in the Sample:
Cx = (Ax / AIS) * (CIS / RFx) * (Vsolvent / Wsample)
Where:
-
Cx = Concentration of the FAME in the sample (e.g., in mg/g)
-
Ax = Peak area of the FAME in the sample chromatogram
-
AIS = Peak area of the internal standard in the sample chromatogram
-
CIS = Concentration of the internal standard added to the sample (e.g., in mg/mL)
-
RFx = Relative response factor of the FAME
-
Vsolvent = Final volume of the hexane extract (e.g., in mL)
-
Wsample = Weight of the initial sample (e.g., in g)
Mandatory Visualization
Caption: Workflow for FAME analysis using GC with an internal standard.
References
Application Notes and Protocols for GC-MS Analysis Using Methyl Nonadecanoate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis. The accuracy and reliability of quantitative FAME analysis heavily rely on the use of an appropriate internal standard. Methyl nonadecanoate (C19:0), an odd-chain saturated fatty acid methyl ester, is an excellent choice as an internal standard as it is naturally absent in most biological and industrial samples.[1] This document provides detailed protocols for the preparation of a this compound internal standard solution and its application in the GC-MS analysis of FAMEs.
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of FAMEs using this compound as an internal standard. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Typical Calibration Curve Parameters for FAMEs
| Fatty Acid Methyl Ester | Abbreviation | Concentration Range (µg/mL) | Linearity (R²) |
| Methyl palmitate | C16:0 | 0.5 - 20.0 | > 0.99 |
| Methyl stearate | C18:0 | 0.5 - 20.0 | > 0.99 |
| Methyl oleate | C18:1 | 0.5 - 20.0 | > 0.99 |
| Methyl linoleate | C18:2 | 0.5 - 20.0 | > 0.99 |
| Methyl linolenate | C18:3 | 0.5 - 20.0 | > 0.99 |
Table 2: Method Detection and Quantification Limits
| Fatty Acid Methyl Ester | Abbreviation | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Methyl palmitate | C16:0 | ~0.1 | ~0.3 |
| Methyl stearate | C18:0 | ~0.1 | ~0.3 |
| Methyl oleate | C18:1 | ~0.1 | ~0.3 |
| Methyl linoleate | C18:2 | ~0.1 | ~0.4 |
| Methyl linolenate | C18:3 | ~0.2 | ~0.6 |
Table 3: Repeatability and Precision Data (based on EN 14103)
| Parameter | Relative Standard Deviation (RSD) |
| Total FAME Content | < 1% |
| Linolenic Acid Methyl Ester Content | < 5% |
Experimental Protocols
This section details the methodologies for the preparation of the this compound internal standard solution and the subsequent analysis of fatty acids in a sample via transesterification and GC-MS.
Protocol 1: Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a stock solution of this compound at a concentration of 10 mg/mL.
Materials:
-
This compound (purity ≥ 99%)
-
Hexane or Toluene (GC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 50 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vial with PTFE-lined cap for storage
Procedure:
-
Accurately weigh 100 mg of this compound using an analytical balance.
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of hexane (or toluene) to dissolve the solid.
-
Vortex the flask until the this compound is completely dissolved.
-
Add hexane (or toluene) to the flask until the volume reaches the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C.
Protocol 2: Sample Preparation via Transesterification for FAME Analysis
Objective: To convert fatty acids in a lipid sample (e.g., oil, fat, or lipid extract) to their corresponding methyl esters.
Materials:
-
Lipid sample (e.g., 100 mg of oil)
-
This compound internal standard stock solution (10 mg/mL)
-
Toluene
-
Boron trifluoride in methanol (BF3/MeOH, 14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
-
Pasteur pipettes
Procedure:
-
Accurately weigh approximately 100 mg of the lipid sample into a reaction vial.
-
Add a precise volume of the this compound internal standard stock solution (e.g., 1 mL of the 10 mg/mL solution).
-
Add 2 mL of toluene and vortex to dissolve the sample.
-
Add 2 mL of 14% BF3/MeOH solution.
-
Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
Objective: To separate and quantify the FAMEs in the prepared sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, HP-88, or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 180°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Data Analysis:
-
Identify the FAME peaks by comparing their retention times and mass spectra with those of a known FAME standard mixture.
-
Integrate the peak areas of the identified FAMEs and the this compound internal standard.
-
Calculate the concentration of each FAME using the response factor relative to the internal standard.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships described in these application notes.
Caption: Experimental workflow for FAME analysis.
Caption: Logical relationship of internal standard use.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples via GC-FID Following Derivatization to Fatty Acid Methyl Esters (FAMEs)
Introduction
Gas Chromatography (GC) is a premier analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent chemical properties of free fatty acids (FFAs)—namely their low volatility and high polarity due to the carboxylic acid group—present significant challenges for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[1][2][3] To overcome these limitations, a derivatization step is essential. The most common and robust derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][2] This process, known as esterification (for FFAs) or transesterification (for esterified fatty acids in complex lipids like triglycerides), neutralizes the polar carboxyl group, thereby increasing the volatility of the analytes and making them highly suitable for GC analysis.[1][3]
For accurate quantification, an internal standard (IS) is added to the sample in a known concentration prior to derivatization. The IS corrects for variations in derivatization efficiency, injection volume, and instrument response.[4] Methyl nonadecanoate (C19:0) is a frequently used internal standard because it is an odd-chain fatty acid that is typically absent or present in very low quantities in most biological samples.[4][5] This application note provides a detailed protocol for the derivatization of fatty acids using Boron Trifluoride (BF3)-Methanol and subsequent quantitative analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Workflow
The overall process for fatty acid analysis involves sample preparation, lipid extraction, derivatization with the internal standard, and finally, GC analysis and data processing.
Protocol: Acid-Catalyzed Derivatization using BF3-Methanol
This protocol is effective for both free fatty acids (esterification) and complex lipids (transesterification).[6][7] The BF3 in methanol reagent acts as a Lewis acid catalyst to facilitate the methylation of fatty acids.[8]
1. Materials and Reagents
| Item | Description |
| Reagents | Boron Trifluoride-Methanol solution (12-14% w/w) |
| This compound (C19:0) Internal Standard (IS) solution (e.g., 1 mg/mL in Hexane) | |
| n-Hexane, GC grade | |
| Saturated Sodium Chloride (NaCl) solution | |
| Anhydrous Sodium Sulfate (Na2SO4) | |
| Nitrogen gas, high purity | |
| Glassware/Hardware | Screw-cap glass tubes with PTFE-lined caps (16 x 100 mm) |
| Heating block or water bath | |
| Vortex mixer | |
| Pasteur pipettes | |
| Autosampler vials for GC |
2. Experimental Procedure
-
Sample Preparation : Weigh 1-25 mg of the lipid extract or sample into a screw-cap glass tube.[3] If the sample is solid, it may need to be dissolved in a small amount of a suitable solvent like toluene or chloroform first.
-
Internal Standard Addition : Add a precise volume of the this compound (C19:0) internal standard solution to the sample tube. The amount should be chosen to yield a peak area comparable to the fatty acids of interest.
-
Evaporation : Evaporate any solvent from the tube under a gentle stream of nitrogen to leave a dry lipid residue.
-
Derivatization Reaction :
-
FAME Extraction :
-
Sample Cleanup and Collection :
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Transfer the dried hexane extract to a GC autosampler vial for analysis.
-
GC-FID Analysis Parameters
The following table provides typical GC conditions for FAME analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Fused silica capillary column (e.g., Omegawax, Rt-2560, or similar polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector | Split/Splitless, Temperature: 250°C, Split ratio: 20:1 |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 3°C/min to 240°C. Hold: 10 min |
| Detector | FID, Temperature: 260°C |
| Injection Volume | 1 µL |
Data Presentation and Quantification
After the GC run, the FAMEs are identified by comparing their retention times to those of a known FAME standard mix. Quantification is achieved by relating the peak area of each identified fatty acid to the peak area of the internal standard (this compound).
Calculation Logic
Sample Calculation Table
The concentration of an individual fatty acid (FA) can be calculated using the following formula, assuming a response factor (RF) of 1 or after determining it from a calibration curve.
-
Formula : Concentration_FA (mg) = (Area_FA / Area_IS) * Mass_IS
| Parameter | Symbol | Example Value | Unit |
| Peak Area of Fatty Acid (e.g., C16:0) | Area_FA | 500,000 | - |
| Peak Area of Internal Standard (C19:0) | Area_IS | 480,000 | - |
| Mass of Internal Standard Added | Mass_IS | 0.1 | mg |
| Calculated Mass of Fatty Acid (C16:0) | Mass_FA | 0.104 | mg |
Calculation: (500,000 / 480,000) * 0.1 mg = 0.104 mg
This calculation is repeated for each fatty acid identified in the chromatogram to determine the complete fatty acid profile of the sample. The results are typically presented as a weight percentage of total fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 7. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.scirp.org [file.scirp.org]
Application Notes: Quantification of Fatty Acids Using Methyl Nonadecanoate Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of food products. Gas chromatography (GC) is a widely used technique for this purpose, often employing an internal standard to ensure precision and accuracy by correcting for variations during sample preparation and analysis. Methyl nonadecanoate (C19:0) is a commonly used internal standard for the analysis of fatty acid methyl esters (FAMEs) due to its structural similarity to common fatty acids and its infrequent natural occurrence in most biological samples.[1][2] This document provides detailed protocols for the quantification of fatty acids using this compound as an internal standard.
Principle of the Method
The quantification of fatty acids typically involves the conversion of fatty acids into their more volatile and less polar methyl esters (FAMEs) through a process called transesterification or esterification.[3][4] A known amount of an internal standard, in this case, this compound, is added to the sample before the preparation process begins.[1][2][5] The FAMEs, including the internal standard, are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3] By comparing the peak area of each analyte to the peak area of the internal standard, the concentration of each fatty acid in the original sample can be accurately determined.[3][4]
Experimental Protocols
Materials and Reagents
-
Internal Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or toluene) at a precise concentration (e.g., 1 mg/mL).[1]
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF3/MeOH) is a common and effective reagent.[1][6] Alternatively, anhydrous 1.25 M HCl in methanol can be used.[7]
-
Solvents: High-purity hexane, toluene, and methanol are required.[1][7]
-
Other Reagents: Saturated sodium chloride solution, anhydrous sodium sulfate.[1]
-
Sample Vials: Use glass vials with PTFE-lined caps to prevent contamination.[1][5]
Sample Preparation: Lipid Extraction and Transesterification
This protocol describes a general method for the extraction and conversion of fatty acids from a biological sample into FAMEs.
-
Sample Aliquoting: Accurately weigh or measure a specific amount of the sample (e.g., 100 mg of tissue, 1 mL of plasma) into a glass vial.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample. The amount should be comparable to the expected concentration of the fatty acids of interest.[7]
-
Lipid Extraction (for solid samples): For tissues or cells, a lipid extraction step is necessary. A common method is the Folch extraction, which uses a chloroform:methanol mixture.
-
Transesterification:
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution to the vial and vortex thoroughly.[1]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
-
Sample Dilution: If necessary, dilute the final hexane extract to an appropriate concentration for GC analysis.
Gas Chromatography (GC) Analysis
The following are typical GC conditions for FAME analysis and may need to be optimized for specific instruments and applications.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or equivalent).[1]
-
Injector Temperature: 250°C[1]
-
Detector Temperature (FID): 280°C[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 180°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 240°C, hold for 10 minutes.[1]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injection Volume: 1 µL[1]
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[1]
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table is a representative example of how to present the results of a method validation study for the quantification of major fatty acids.
| Fatty Acid | Retention Time (min) | Calibration Curve (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Precision (RSD%) |
| Palmitic Acid (C16:0) | 12.5 | 0.9995 | 0.1 | 0.3 | 98.5 | 2.1 |
| Stearic Acid (C18:0) | 14.8 | 0.9992 | 0.1 | 0.3 | 99.1 | 1.9 |
| Oleic Acid (C18:1) | 15.1 | 0.9998 | 0.05 | 0.15 | 101.2 | 1.5 |
| Linoleic Acid (C18:2) | 15.9 | 0.9996 | 0.05 | 0.15 | 97.8 | 2.5 |
| This compound (IS) | 16.5 | - | - | - | - | - |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid quantification.
Logic for Internal Standard Selection
Caption: Decision tree for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. google.com [google.com]
- 4. s4science.at [s4science.at]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Fatty Acid Methyl Ester (FAME) Content in Biodiesel Using Methyl Nonadecanoate as an Internal Standard
Introduction
Biodiesel, a renewable and biodegradable fuel, primarily consists of fatty acid methyl esters (FAMEs). The accurate determination of FAME content is crucial for ensuring fuel quality and adherence to international standards such as EN 14214.[1][2] The European standard EN 14103:2011 provides a widely adopted gas chromatography (GC) method for quantifying the total FAME content in B100 biodiesel.[3][4][5] This method utilizes an internal standard for accurate quantification. Methyl nonadecanoate (C19:0) is specified as the internal standard in the EN 14103:2011 method.[4][6][7] Its use is advantageous as odd-chain fatty acids like nonadecanoic acid are generally not present in the vegetable oils and animal fats used for biodiesel production, thus minimizing the risk of peak overlap with the FAMEs being analyzed.[7]
Principle of the Method
The determination of FAME content is performed using gas chromatography with flame ionization detection (GC-FID).[4] A known amount of the biodiesel sample is mixed with a precise amount of this compound, which serves as the internal standard.[3] The mixture is then diluted with a suitable solvent, typically toluene or heptane, and injected into the GC system.[3][8] The FAMEs and the internal standard are separated based on their boiling points and polarity on a capillary column. The FID detects the eluted compounds, and the resulting peak areas are used for quantification. The total FAME content is calculated by comparing the sum of the peak areas of the individual FAMEs to the peak area of the known amount of the internal standard.[4]
Experimental Protocols
1. Reagents and Materials
-
This compound (C19:0): Internal standard, purity ≥ 99.0%.
-
Toluene or n-Heptane: Solvent for sample and standard preparation, purity ≥ 99.8%.[5]
-
FAME Standard Mixture: A reference mixture containing known concentrations of relevant FAMEs (e.g., C6:0 to C24:1) for retention time identification.[3]
-
Biodiesel Sample (B100)
-
Vials with PTFE-lined caps [7]
-
Analytical balance (accuracy ± 0.1 mg) [3]
-
Micropipettes or syringes
-
Gas Chromatograph (GC) with FID
2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Record the weight to the nearest 0.1 mg.
-
Add toluene or n-heptane to the flask to dissolve the this compound.
-
Fill the flask to the 10 mL mark with the solvent and mix thoroughly to ensure a homogenous solution. This creates a stock solution with a concentration of approximately 10 mg/mL.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 12 mL vial.[3] Record the weight to the nearest 0.1 mg.[3]
-
Add a precise amount, approximately 100 mg, of the this compound internal standard to the same vial.[3] The weight should also be recorded to the nearest 0.1 mg.[3]
-
Add 10 mL of toluene to the vial.[3]
-
Cap the vial and vortex thoroughly to ensure the sample and internal standard are completely dissolved.[7]
-
The sample is now ready for GC analysis.
4. Gas Chromatography Analysis
-
Set up the GC-FID system according to the parameters outlined in Table 1.
-
Inject 1 µL of the prepared sample into the GC.[3]
-
Start the chromatographic run and record the data.
-
Identify the FAME peaks by comparing their retention times with those of a known FAME standard mixture. The internal standard, this compound (C19:0), should be well-resolved from other FAME peaks.[3]
-
Integrate the peak areas of all FAMEs from C6:0 to C24:1 and the peak area of the internal standard.
5. Calculation of FAME Content
The total FAME content is calculated using the following formula as specified in EN 14103:
C = (ΣA - A_IS) / A_IS * (C_IS * V_IS) / m * 100%
Where:
-
C = Total FAME content in mass percentage (%)
-
ΣA = The total peak area of all methyl esters from C14:0 to C24:1.[1]
-
A_IS = The peak area of the internal standard (this compound).[1]
-
C_IS = The concentration of the this compound solution (in mg/mL).[1]
-
V_IS = The volume of the this compound solution used (in mL).[1]
-
m = The mass of the biodiesel sample (in mg).[1]
Data Presentation
Table 1: Gas Chromatography (GC) Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 Series or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Injector Temperature | 240 °C |
| Column | Capillary column with polyethylene glycol stationary phase (e.g., Carbowax 20M) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | 60 °C (hold 2 min) to 200 °C at 10 °C/min, then to 240 °C at 5 °C/min (hold 7 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Visualizations
Caption: Experimental workflow for FAME content determination in biodiesel.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. shimadzu.com [shimadzu.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. agilent.com [agilent.com]
- 4. scielo.br [scielo.br]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
Application Note: Quantitative Analysis of Fatty Acids in Food Samples Using Methyl Nonadecanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of fatty acids is crucial in food science for nutritional labeling, quality control, and research. Gas chromatography with flame-ionization detection (GC-FID) is the most common technique for this analysis, requiring the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).[1][2] To ensure accuracy and precision, an internal standard (IS) is added to the sample in a known quantity.[2] The IS corrects for variations during sample preparation, extraction, and injection.[1][3]
Methyl nonadecanoate (C19:0) is an ideal internal standard for fatty acid analysis in most food samples. As an odd-chain fatty acid, it is naturally absent or present in very low quantities in common plant and animal fats, preventing interference with endogenous fatty acids.[1][3] This document provides a detailed protocol for the extraction of lipids from a food matrix, their transesterification into FAMEs, and subsequent quantification using GC-FID with this compound as the internal standard.
Principle
The methodology involves the following key stages:
-
Homogenization: The food sample is homogenized to ensure uniformity.
-
Internal Standard Spiking: A precise amount of this compound (IS) is added to a known weight of the homogenized sample.
-
Lipid Extraction: Total lipids are extracted from the sample matrix using an organic solvent system (e.g., Folch method).[4]
-
Transesterification (Derivatization): The extracted lipids (triglycerides, phospholipids, etc.) are converted to FAMEs using an acid-catalyzed reaction (e.g., with boron trifluoride-methanol).[3]
-
GC-FID Analysis: The resulting FAMEs, including the this compound IS, are separated and quantified by GC-FID.
-
Quantification: The concentration of each fatty acid is calculated based on its peak area relative to the peak area of the internal standard.
Experimental Protocol
3.1. Materials and Reagents
-
This compound (C19:0) IS solution (e.g., 10 mg/mL in hexane or toluene)
-
FAME standards mix (for peak identification)
-
Solvents: Hexane (GC grade), Chloroform, Methanol, Toluene
-
Reagents: Boron trifluoride in methanol (14% BF3/MeOH), 0.5 M Methanolic KOH, Saturated Sodium Chloride (NaCl) solution, Anhydrous Sodium Sulfate (Na₂SO₄)
-
t-Butylhydroxytoluene (BHT) as an antioxidant (optional, but recommended)[5]
-
Glassware: Screw-cap vials with PTFE-lined caps, pipettes, volumetric flasks, separatory funnel.
3.2. Sample Preparation & Lipid Extraction (Modified Folch Method)
-
Homogenize: Homogenize the food sample to achieve a uniform consistency. For dry samples, grinding may be necessary.
-
Weigh Sample: Accurately weigh approximately 100-500 mg of the homogenized sample into a screw-cap glass tube.
-
Add Internal Standard: Add a precise volume of the this compound (C19:0) internal standard solution (e.g., 1.0 mL of a 10 mg/mL solution).[3] The amount should be chosen to yield a peak area that is within the range of the major fatty acids in the sample.[6]
-
Solvent Extraction: Add a chloroform:methanol (2:1, v/v) mixture to the tube, ensuring the final solvent volume is at least 20 times the sample volume.[4]
-
Mix & Agitate: Cap the tube tightly and vortex vigorously for 2 minutes. Agitate for 20-30 minutes using a shaker or rotator.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture. Vortex for 1 minute and centrifuge at a low speed (e.g., 2000 x g for 10 minutes) to separate the layers.
-
Collect Lipid Layer: Carefully transfer the lower chloroform layer containing the lipids to a clean, pre-weighed round-bottom flask.
-
Evaporate Solvent: Evaporate the chloroform to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Determine Lipid Weight: Weigh the flask to determine the total lipid extract weight.
3.3. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Redissolve Lipids: Redissolve the extracted lipid residue in a small volume of toluene (e.g., 2 mL).[3]
-
Acid-Catalyzed Methylation: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3/MeOH) solution to the vial.[3]
-
Heat: Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath to ensure complete transesterification.[3]
-
Cool & Quench: Cool the vial to room temperature.
-
Extract FAMEs: Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.[3]
-
Separate Layers: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Dry & Transfer: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[3] The sample is now ready for GC-FID analysis.
GC-FID Analysis Conditions
The following are typical GC conditions and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Instrument | Agilent 7890 Series GC or equivalent |
| Column | Highly polar capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm, 0.25 µm) |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial: 100°C, hold 4 min. Ramp 1: 3°C/min to 240°C. Hold: 15 min. |
| Detector | Flame Ionization Detector (FID), 260°C |
Data Presentation and Method Performance
Quantitative data from method validation should be presented clearly. The following tables show representative performance characteristics for a validated GC-FID method using an internal standard.[7]
Table 1: Method Linearity
| Fatty Acid | Range (µg/mL) | R² Value |
|---|---|---|
| Myristic (C14:0) | 5 - 200 | > 0.998 |
| Palmitic (C16:0) | 10 - 1000 | > 0.999 |
| Stearic (C18:0) | 10 - 1000 | > 0.999 |
| Oleic (C18:1n9c) | 10 - 1500 | > 0.999 |
| Linoleic (C18:2n6c) | 10 - 1500 | > 0.998 |
Table 2: Precision and Accuracy
| Fatty Acid | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
|---|---|---|---|---|
| Palmitic (C16:0) | 50 | < 3.0 | < 5.0 | 95 - 105 |
| Oleic (C18:1n9c) | 100 | < 2.5 | < 4.5 | 96 - 104 |
| Linoleic (C18:2n6c) | 100 | < 2.8 | < 4.8 | 95 - 106 |
| Nonadecanoate (C19:0) | 100 | < 2.0 | < 4.0 | N/A |
Quantification
The concentration of each individual fatty acid (FA) is calculated using the following formula, which relates the peak areas of the analyte and the internal standard.
CFA = (AFA / AIS) * (CIS / RRFFA) * (VIS / MSample)
Where:
-
CFA = Concentration of the fatty acid in the sample (e.g., in mg/g)
-
AFA = Peak area of the fatty acid methyl ester
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard solution (e.g., in mg/mL)
-
RRFFA = Relative Response Factor of the fatty acid (determined experimentally, often assumed to be 1 for initial screening)
-
VIS = Volume of the internal standard solution added (in mL)
-
MSample = Mass of the initial food sample (in g)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for FAME Analysis using this compound IS.
References
- 1. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. 2.6.1. Lipid Extraction and Transesterification of Diets and Breast Muscle [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Mass Spectrometry Fragmentation of Methyl Nonadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nonadecanoate (C₂₀H₄₀O₂) is a saturated fatty acid methyl ester (FAME) that serves as an important internal standard in the quantitative analysis of fatty acids in various biological and industrial samples. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and differentiation from other structurally similar compounds. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of its characteristic mass spectral data.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the preparation and analysis of this compound using a standard GC-MS system.
1. Sample Preparation (Derivatization of Fatty Acids to FAMEs)
For samples containing free fatty acids, derivatization to their corresponding methyl esters is necessary to increase volatility for GC analysis.[1][2][3][4]
-
Materials:
-
Sample containing fatty acids
-
Methanolic HCl (5% v/v) or BF₃-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Vials with Teflon-lined caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the lipid-containing sample into a vial.
-
Add 2 mL of 5% methanolic HCl or 14% BF₃-Methanol.
-
Cap the vial tightly and heat at 60-70°C for 1-2 hours in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[5]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
3. Data Analysis
The acquired mass spectra can be analyzed by identifying the molecular ion peak and the characteristic fragment ions. Comparison with a known standard or a spectral library such as the NIST Mass Spectral Library is recommended for definitive identification.[5][6][7]
Data Presentation: Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from specific cleavage patterns. The molecular ion (M⁺˙) is observed at m/z 312.[6][7][8] A prominent peak at m/z 74 is due to the McLafferty rearrangement, which is characteristic of saturated fatty acid methyl esters.[9] Other significant fragments arise from cleavage at various points along the hydrocarbon chain.
The table below summarizes the major fragment ions and their relative intensities observed in the EI-mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 74 | 100 | [CH₃OC(OH)=CH₂]⁺˙ (McLafferty Rearrangement) |
| 87 | 85 | [CH₃OCO(CH₂)₂]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 43 | 45 | [C₃H₇]⁺ |
| 41 | 40 | [C₃H₅]⁺ |
| 281 | 15 | [M - OCH₃]⁺ |
| 299 | 5 | [M - CH₃]⁺ |
| 312 | <5 | [M]⁺˙ (Molecular Ion) |
Data is compiled from the NIST Mass Spectral Database.[6][7]
Visualization of Fragmentation Pathway
The following diagram illustrates the key fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI Fragmentation of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and predictable under electron ionization. The presence of the molecular ion at m/z 312 and the characteristic base peak at m/z 74 from the McLafferty rearrangement, along with other significant fragment ions, allows for its confident identification. The provided GC-MS protocol offers a robust method for the analysis of this compound in various sample matrices, making it a valuable tool for researchers in the fields of lipidomics, food science, and drug development.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nonadecanoic acid, methyl ester [webbook.nist.gov]
- 7. Nonadecanoic acid, methyl ester [webbook.nist.gov]
- 8. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Nonadecanoate Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals using methyl nonadecanoate as an internal standard in their analytical experiments. Find answers to common issues and detailed protocols to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using this compound as an internal standard.
Question: Why is the recovery of my this compound internal standard low?
Answer: Low recovery of your internal standard can arise from several factors throughout your experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Incomplete Derivatization: For gas chromatography (GC) analysis, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). If this derivatization process is incomplete, the recovery of your internal standard will be low.
-
Moisture Sensitivity: Many derivatization reagents are sensitive to moisture. The presence of water can impede the esterification reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. A common practice is to dry the organic extract with anhydrous sodium sulfate before derivatization.[1]
-
Reagent Quality: The effectiveness of your derivatization reagent (e.g., Boron trifluoride in methanol - BF3/MeOH) can degrade over time. Ensure it is fresh and has been stored correctly.
-
-
Sample Preparation Issues:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are accurately adding the internal standard to each sample, standard, and blank.
-
Extraction Inefficiency: The extraction method used may not be optimal for this compound, leading to its loss during sample cleanup.
-
-
Instrumental Problems:
-
Injector Issues: A blocked syringe or incorrect injector temperature can lead to poor sample introduction and, consequently, low recovery.
-
Leaks: Leaks in the GC inlet or column can result in sample loss.[2]
-
Question: I am observing peak tailing or fronting for my this compound peak. What could be the cause?
Answer: Asymmetrical peak shapes for your internal standard can compromise the accuracy of your quantification.
-
Peak Tailing: This is often caused by:
-
Active Sites: Strong interactions between the analyte and active sites in the GC liner or on the column can cause tailing. Using a deactivated liner and a high-quality column is important.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Contamination: A contaminated GC liner, guard column, or the front end of the analytical column can result in poor peak shape.
-
-
Peak Fronting: This is less common but can be caused by:
-
Column Overload: Similar to tailing, injecting too much sample can also lead to fronting peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly different from the stationary phase of the column, it can cause peak distortion.
-
Question: My this compound peak is co-eluting with another peak in my sample. How can I resolve this?
Answer: Co-elution is a significant issue that can lead to inaccurate quantification. A primary concern with this compound is its potential to co-elute with common C18 fatty acid methyl esters, such as methyl linoleate (C18:2) and methyl linolenate (C18:3).[3]
-
Confirm Co-elution:
-
Optimize Your GC Method:
-
Temperature Program: A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) allows for more interaction between the analytes and the stationary phase, which can improve separation.[4][5] Lowering the initial oven temperature can also enhance the resolution of early-eluting peaks.[5]
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve column efficiency and resolution.
-
-
Change the GC Column:
-
If method optimization is insufficient, consider using a GC column with a different stationary phase to alter the selectivity. For FAME analysis, highly polar cyanopropyl siloxane columns (e.g., HP-88 or CP-Sil 88) are often used.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid (C19:0).[7] It is an ideal internal standard for the analysis of fatty acid methyl esters (FAMEs) for several reasons:[3]
-
It is an odd-chain fatty acid methyl ester, which is typically absent in most biological and industrial samples.[3]
-
Its chemical properties are similar to the FAMEs being analyzed, ensuring it behaves similarly during sample preparation and analysis.
An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample injection volume, derivatization efficiency, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[3]
Q2: In which solvents is this compound soluble?
A2: Due to its long hydrocarbon chain, this compound is soluble in nonpolar organic solvents such as hexane, benzene, ethanol, DMSO, and dimethylformamide (DMF).[11][12] It is insoluble in water due to the hydrophobic nature of its long hydrocarbon tail.[7][11]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥98% or higher.[3][8][10] Some suppliers offer higher purities of >99%.[9]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C for long-term stability.[7][10][12] Some sources suggest room temperature storage is also acceptable.[9] Always refer to the supplier's instructions for the most accurate storage information. It is supplied as a white, waxy solid or powder.[7][10]
Q5: Are there alternatives to this compound as an internal standard for FAME analysis?
A5: Yes, other odd-chain fatty acid methyl esters are also used as internal standards. Methyl tridecanoate (C13:0) is a common alternative.[3] The choice between them often depends on the specific fatty acid profile of the sample. Methyl tridecanoate elutes earlier and avoids potential co-elution with C18 FAMEs, making it a robust choice for many applications.[3] However, some regulatory methods, such as EN 14103, specifically mandate the use of this compound.[3][13]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₄₀O₂ | [7][8][9][12] |
| Molecular Weight | 312.53 g/mol | [3][7][8][9] |
| Melting Point | 37-40 °C | [3][7][10] |
| Appearance | White, waxy solid or powder | [7][10] |
| Storage Temperature | -20°C | [7][10][12] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Insoluble | [7][11] |
| Nonpolar organic solvents (e.g., hexane, benzene) | Soluble | [11] |
| Ethanol | ~25 mg/mL | [12] |
| Dimethylformamide (DMF) | ~25 mg/mL | [12][14] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [12][14] |
| DMF:PBS (pH 7.2) (1:1) | ~0.25 mg/mL | [12][14] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF₃/MeOH)
This protocol describes a common method for the derivatization of fatty acids to FAMEs for GC analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (e.g., oil, lipid extract) into a vial with a PTFE-lined cap.
-
Add a precise volume of the this compound internal standard solution (e.g., 1 mL of a 10 mg/mL solution in toluene).
-
Add 2 mL of toluene and vortex to dissolve the sample.
-
-
Derivatization:
-
Add 2 mL of 14% BF₃/MeOH solution to the vial.
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.[3]
-
Protocol 2: Typical Gas Chromatography (GC) Conditions for FAME Analysis
These are general starting conditions and may need to be optimized for your specific instrument and application.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/minute to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[3]
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Decision logic for selecting an internal standard for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1731-94-8 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. larodan.com [larodan.com]
- 10. This compound = 98 GC 1731-94-8 [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
Welcome to our dedicated support center for optimizing the gas chromatographic analysis of fatty acid methyl esters (FAMEs), with a special focus on improving the peak resolution of methyl nonadecanoate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is tailing or broadening. What are the likely causes and how can I fix it?
A1: Peak tailing or broadening for FAMEs can stem from several issues within your GC system. Here’s a step-by-step guide to troubleshoot this problem:
-
Active Sites: Highly polar compounds like FAMEs can interact with active sites in the GC inlet or on the column, causing peak tailing.[1]
-
Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can lead to peak distortion.
-
Solution: "Bake out" the column at a high temperature (while maintaining carrier gas flow) to remove contaminants.[1] For persistent issues, consider using a guard column.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak shape problems.[2]
-
Solution: Re-cut the column end to ensure a clean, 90° angle and verify the correct installation depth according to your instrument manufacturer's instructions.[2]
-
-
Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening.
Q2: I'm observing poor resolution between this compound and other C18 FAMEs. What can I do to improve separation?
A2: Co-elution or poor resolution, especially with C18 fatty acid methyl esters like methyl linoleate (C18:2) and methyl linolenate (C18:3), is a common challenge.[5] Here are several strategies to enhance resolution:
-
Optimize the Temperature Program: A simple isothermal run may not be sufficient for complex FAME mixtures.[6][7]
-
Solution: Implement a temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.[8] You can also add isothermal holds at strategic temperatures to enhance the resolution of specific peak pairs.
-
-
Select the Right GC Column: The choice of stationary phase is the most critical factor for achieving good resolution.[9][10]
-
Solution: For FAME analysis, highly polar stationary phases like biscyanopropyl or polyethylene glycol (WAX-type columns) are recommended.[4][11][12] Columns such as the FAMEWAX or Rt-2560 are specifically designed for these separations.[4] A longer column or one with a smaller internal diameter can also increase efficiency and improve resolution.[13][14]
-
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas affects both analysis time and resolution.
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that can appear in your chromatograms, often during blank runs following a sample injection.[1]
-
Carryover from Previous Injections: Less volatile compounds from previous samples can remain in the injector or on the column and elute in subsequent runs.[1]
-
Septum Bleed: Particles from the septum can enter the inlet and cause ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Check for any septum fragments in the inlet liner.[16]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks.
-
Solution: Ensure high-purity carrier gas and use appropriate gas purifiers.
-
Quantitative Data: GC Parameters for FAME Analysis
The following table summarizes typical GC conditions used for the analysis of FAMEs, including this compound, which is often used as an internal standard.
| Parameter | Example 1: Fast GC | Example 2: High-Resolution FAMEs | Example 3: Biodiesel Analysis (EN14103:2011) |
| Column | Equity-1, 15 m x 0.10 mm I.D., 0.10 µm | Rt-2560, 100 m, 0.25 mm ID, 0.20 µm | HP-INNOWax, 30 m × 0.25 mm, 0.25 µm |
| Stationary Phase | Non-polar | Highly Polar (biscyanopropyl) | Polar (polyethylene glycol) |
| Oven Program | 175 °C, 30 °C/min. to 275 °C (1 min) | 100°C (4 min), 3°C/min to 240°C (15 min) | Not specified, but typically a ramped program |
| Injector Temp. | 280 °C | 225 °C | 250 °C |
| Detector Temp. | 280 °C (FID) | 285 °C (FID) | Not specified (FID) |
| Carrier Gas | Hydrogen | Helium | Not specified |
| Linear Velocity | 45 cm/sec | Not specified | Not specified |
| Split Ratio | 200:1 | 100:1 | 100 mL/min split flow |
| Internal Standard | Not specified | Not specified | This compound (C19:0) |
| Reference | [3] | [4] | [17] |
Experimental Protocols
Protocol 1: Sample Preparation - Fatty Acid Methylation
This protocol describes a general method for the derivatization of fatty acids to FAMEs using boron trifluoride in methanol (BF3/MeOH).
Materials:
-
Sample containing fatty acids (e.g., oil, fat, or lipid extract)
-
Toluene
-
Boron trifluoride in methanol (14% BF3/MeOH)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard solution (e.g., this compound in a suitable solvent)
-
Vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a vial.
-
Internal Standard Addition: Add a precise volume of the internal standard solution.
-
Dissolution: Add 2 mL of toluene and vortex to dissolve the sample.
-
Methylation: Add 2 mL of 14% BF3/MeOH solution.[5] Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.[5]
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5] The sample is now ready for GC analysis.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for improving GC peak resolution.
Relationship Between GC Parameters and Peak Resolution
Caption: Key GC parameters and their impact on chromatographic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. fishersci.ca [fishersci.ca]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gcms.cz [gcms.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 17. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Co-elution of Methyl Nonadecanoate in FAME Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the gas chromatographic (GC) analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on co-elution issues involving methyl nonadecanoate (C19:0).
This compound is frequently used as an internal standard in FAME analysis due to its odd-numbered carbon chain, making it uncommon in most biological samples. However, under certain chromatographic conditions, it can co-elute with other FAMEs, leading to inaccurate quantification. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in FAME analysis?
A1: Co-elution in gas chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks in the chromatogram.[1] This is a significant problem in quantitative analysis because it prevents the accurate integration of individual peak areas, leading to erroneous calculations of FAME concentrations. When using this compound (C19:0) as an internal standard, its co-elution with another FAME will lead to an overestimation of the internal standard's peak area and consequently, an underestimation of the concentration of other FAMEs in the sample.
Q2: Which FAMEs are most likely to co-elute with this compound (C19:0)?
A2: The FAMEs that co-elute with this compound depend heavily on the GC column's stationary phase and the temperature program used. On highly polar cyanopropyl siloxane columns (like HP-88, CP-Sil 88, or SP-2560), C19:0 may co-elute with certain unsaturated C18 and C20 FAMEs. A notable example is the potential for co-elution with gamma-linolenic acid (GLA, C18:3n-6). On less polar columns, the elution order is primarily based on boiling point, and co-elution patterns will differ.
Q3: How can I confirm if I have a co-elution problem with my C19:0 internal standard?
A3: If you suspect co-elution, you can employ the following strategies:
-
Visual Inspection of the Peak Shape: Look for any asymmetry in the C19:0 peak, such as shoulders or tailing. A perfectly symmetrical Gaussian peak is less likely to be a result of co-elution.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If you have a GC-MS system, you can analyze the mass spectrum across the peak. If the mass spectrum is consistent throughout the peak, it is likely a single compound. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of multiple components.
-
Analyze a Sample Blank: Prepare and analyze a sample matrix without the addition of the C19:0 internal standard. If a peak appears at the retention time of C19:0, it confirms the presence of an interfering compound.
-
Vary the Chromatographic Conditions: A slight change in the temperature program or carrier gas flow rate can often shift the retention times of co-eluting compounds differently, leading to their partial or full separation.
Q4: Can I still quantify my data if there is partial co-elution?
A4: Quantification with partially co-eluting peaks is challenging and prone to error. While some chromatography data systems have deconvolution algorithms that can mathematically separate overlapping peaks, the accuracy of these methods can be variable. For reliable quantitative results, achieving baseline separation of all critical peaks, including the internal standard, is highly recommended. If using a GC-MS system, quantification may be possible using extracted ion chromatograms (EICs) if the co-eluting compounds have unique mass fragments.
Troubleshooting Guide for Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues with this compound.
Step 1: Problem Identification and Initial Assessment
The first step is to confirm the co-elution and, if possible, identify the interfering compound.
-
Symptom: Inaccurate or inconsistent quantitative results, poor peak shape for the C19:0 internal standard.
-
Action:
-
Carefully examine the chromatogram for any signs of peak distortion (shoulders, tailing) of the C19:0 peak.
-
If using GC-MS, analyze the mass spectrum across the C19:0 peak to check for spectral purity.
-
Inject a FAME standard mixture that does not contain C19:0 to see if any other FAME elutes at a similar retention time.
-
Step 2: Method Optimization
If co-elution is confirmed, the next step is to optimize your GC method parameters.
The oven temperature program has a significant impact on the separation of FAMEs.
-
Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction of the analytes with the stationary phase, which can improve the resolution of closely eluting peaks. For example, decreasing the ramp rate from 10°C/min to 3-5°C/min in the region where C19:0 elutes can be effective.[2]
-
Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of earlier eluting compounds.
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.
The linear velocity of the carrier gas affects column efficiency and, therefore, peak resolution.
-
Action: Optimize the carrier gas (Helium, Hydrogen, or Nitrogen) flow rate to achieve the optimal linear velocity for your column dimensions. This information is typically provided by the column manufacturer.
Step 3: Column Selection and Evaluation
If method optimization does not resolve the co-elution, changing the GC column may be necessary. The choice of the stationary phase is a critical factor in achieving the desired selectivity for FAME analysis.
-
Highly Polar Columns (e.g., HP-88, CP-Sil 88, SP-2560): These columns, typically with a high cyanopropyl content, provide excellent separation of FAME isomers, including cis/trans isomers.[3] However, they can be susceptible to co-elution of certain saturated and unsaturated FAMEs.
-
Mid-Polarity Columns (e.g., DB-23): These columns offer a different selectivity and can sometimes resolve co-elutions observed on highly polar columns.
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, FAMEWAX): These columns separate FAMEs based on carbon number and degree of unsaturation. They generally do not separate cis/trans isomers but can be a good alternative if isomer separation is not required and co-elution is an issue on cyanopropyl phases.[3]
Quantitative Data Summary
The following table summarizes the typical elution order and potential co-elution issues for this compound on different types of GC columns. Absolute retention times will vary depending on the specific instrument, column dimensions, and method parameters.
| GC Column Type | Stationary Phase | Polarity | Typical Elution Order of C18-C20 FAMEs | Potential Co-elution with this compound (C19:0) |
| High-Polarity Cyanopropyl | Biscyanopropyl polysiloxane | High | Elution is influenced by both carbon number and degree of unsaturation. Trans isomers generally elute before cis isomers. | Gamma-linolenic acid (C18:3n-6), some C20 unsaturated FAMEs. |
| Mid-Polarity Cyanopropyl | 50% Cyanopropyl-polysiloxane | Medium-High | Similar to high-polarity cyanopropyl, but with different selectivity for certain isomers. | May resolve co-elutions seen on high-polarity columns, but other co-elutions are possible. |
| Polyethylene Glycol (PEG) | Polyethylene Glycol | High | Primarily by carbon number and then by degree of unsaturation. Cis and trans isomers often co-elute. | Less common, but can occur with branched-chain FAMEs or other odd-chain FAMEs if present. |
| Non-Polar | 100% Dimethylpolysiloxane | Low | Elution is primarily based on boiling point (molecular weight). | FAMEs with similar boiling points, which could include some unsaturated C20 FAMEs. |
Experimental Protocols
Protocol 1: Optimized GC Method for FAME Separation on a High-Polarity Column
This protocol is designed to enhance the separation of critical FAME pairs, including those that may co-elute with C19:0, on a highly polar cyanopropyl column.
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent J&W HP-88 or equivalent (100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp 1: 4 °C/min to 240 °C.
-
Hold at 240 °C for 15 minutes.
-
-
Detector (FID):
-
Temperature: 260 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 450 mL/min
-
Makeup Gas (N₂ or He): 30 mL/min
-
Protocol 2: FAME Derivatization to Fatty Acid Methyl Esters
This is a standard protocol for the preparation of FAMEs from lipid samples.
-
Saponification:
-
Accurately weigh approximately 25 mg of the lipid sample into a screw-cap vial.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Cap the vial tightly and heat in a water bath at 100°C for 10 minutes.
-
-
Methylation:
-
Cool the vial to room temperature.
-
Add 3 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap tightly and heat again at 100°C for 5 minutes.
-
-
Extraction:
-
Cool the vial.
-
Add 2 mL of heptane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation and Collection:
-
Allow the layers to separate. The upper heptane layer contains the FAMEs.
-
Carefully transfer the upper heptane layer to a clean GC vial for analysis.
-
Visualizations
Caption: Troubleshooting workflow for C19:0 co-elution.
Caption: General experimental workflow for FAME analysis.
References
Technical Support Center: Methyl Nonadecanoate Quantification
Welcome to the technical support center for troubleshooting issues related to the use of methyl nonadecanoate (C19:0) as an internal standard in quantitative analysis. This guide provides answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area inconsistent across runs?
A1: Inconsistent peak areas for your internal standard can stem from several sources, ranging from sample preparation to instrument variability. Key areas to investigate include:
-
Injection Volume Precision: Ensure your autosampler is calibrated and functioning correctly to inject the same volume each time. Manual injections are inherently more variable.
-
Septum Leaks: A worn or leaking septum in the gas chromatograph (GC) inlet can lead to sample loss and pressure fluctuations.[1]
-
Syringe Issues: A defective or clogged syringe can result in inconsistent injection volumes.[1]
-
Internal Standard Concentration: Verify the concentration of your this compound stock solution. Evaporation of the solvent over time can lead to a more concentrated standard and artificially high peak areas.
-
Sample Preparation Variability: Ensure thorough mixing (vortexing) of your sample after adding the internal standard to ensure homogeneity before injection.
Q2: My this compound peak is tailing or fronting. What could be the cause?
A2: Poor peak shape can significantly impact the accuracy of integration and, therefore, quantification.
-
Peak Tailing: This is often caused by active sites in the GC system.[2] Polar analytes can interact with these sites in the injector liner or at the head of the column.[2] Another cause can be a poor column cut.[2]
-
Peak Fronting: This is a classic symptom of column overload, where too much sample mass is injected onto the column.[2]
Troubleshooting Poor Peak Shape:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Active sites in the injector liner or column. | Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[2] |
| Poor column cut. | Re-cut the column ensuring a clean, 90-degree cut.[2] | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible solvent and stationary phase. | Ensure the injection solvent is compatible with the polarity of your GC column. |
Q3: I am observing co-elution of this compound with other fatty acid methyl esters. How can I resolve this?
A3: Co-elution is a common issue, particularly with C18:2 (methyl linoleate) and C18:3 (methyl linolenate), which can have retention times very close to this compound.[3]
Strategies to Resolve Co-elution:
| Strategy | Description |
| Modify GC Temperature Program | Decrease the ramp rate of the oven temperature program to increase the separation between closely eluting peaks. |
| Change GC Column | Use a column with a different stationary phase chemistry or a longer column to improve resolution. Highly polar columns are often used for FAME analysis to separate based on the degree of saturation.[4] |
| Use an Alternative Internal Standard | If chromatographic resolution cannot be achieved, consider using a different internal standard that is known to be absent in your samples and elutes in a clear region of the chromatogram, such as methyl heptadecanoate (C17:0) or hexadecyl acetate.[3][5] |
Troubleshooting Guides
Guide 1: Investigating Low Recovery of this compound
Low recovery of the internal standard can lead to an overestimation of the analyte concentration. The following workflow can help diagnose the root cause.
Guide 2: No this compound Peak Detected
The complete absence of the internal standard peak points to a more critical failure in the process.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
-
Weighing: Accurately weigh approximately 100 mg of high-purity (≥98%) this compound crystalline solid.[6]
-
Dissolving: Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Solubilization: Add a suitable organic solvent (e.g., hexane, isooctane) to dissolve the solid completely.[7] this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[8]
-
Dilution: Bring the flask to volume with the same solvent and mix thoroughly. This creates a 1 mg/mL stock solution.
-
Storage: Store the stock solution in an airtight container at -20°C for long-term stability.[6][8] The stability is reported to be at least 4 years under these conditions.[8]
Protocol 2: Fatty Acid Methylation using BF3-Methanol
This protocol describes a common acid-catalyzed derivatization method to convert fatty acids in a lipid extract to fatty acid methyl esters (FAMEs).
-
Sample Preparation: Place a known amount of the extracted lipid sample into a screw-cap glass tube.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution to the sample.
-
Evaporation: Evaporate the solvent under a stream of nitrogen gas.
-
Derivatization: Add 2 mL of 12-14% boron trifluoride (BF3) in methanol to the dried sample.
-
Reaction: Cap the tube tightly and heat in a water bath or heating block at 70-100°C for 30-90 minutes.[7] Optimization of time and temperature may be required depending on the sample matrix.[7][9]
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.
-
Analysis: Transfer the hexane layer to a GC vial for analysis.
Protocol 3: Typical GC-FID Conditions for FAME Analysis
The following table provides a starting point for GC-FID method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890 Series GC or equivalent[10] |
| Column | Highly polar capillary column (e.g., DB-23, SP-2560, BPX70) |
| Dimensions: 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | |
| Injector | Split/Splitless, typically run in split mode (e.g., 50:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial Temp: 100°C, hold for 2 min |
| Ramp: 3-5°C/min to 240°C | |
| Hold: 5-10 min | |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Gas Flows (FID) | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2 or He): 25 mL/min[11] |
| Injection Volume | 1 µL |
References
- 1. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. scielo.br [scielo.br]
- 4. gcms.cz [gcms.cz]
- 5. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound = 98 GC 1731-94-8 [sigmaaldrich.com]
- 7. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Methyl Nonadecanoate Performance in Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl nonadecanoate as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid (C19:0). It is commonly used as an internal standard (IS) in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) and other analytical techniques.[1] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[1] Since odd-chain fatty acids like nonadecanoic acid are uncommon in most biological and industrial samples, this compound is an ideal IS because it is unlikely to be naturally present in the matrix being analyzed.[1]
Q2: What are "matrix effects" and how can they affect my analysis using this compound?
A2: Matrix effects refer to the alteration of an analyte's signal by co-eluting compounds from the sample matrix.[2][3] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification.[4] In complex matrices such as plasma, food, or soil, endogenous components can interfere with the ionization process in mass spectrometry or interact with active sites in a GC system, affecting the response of both the target analytes and the this compound internal standard.[4][5]
Q3: When should I choose this compound over other internal standards, like methyl tridecanoate?
A3: The choice of internal standard depends on the specific requirements of your analytical method and the composition of your sample matrix. This compound is the mandated internal standard in some standardized methods, such as the European standard EN 14103:2011 for FAME content determination in biodiesel.[1][6] However, a significant consideration is the potential for chromatographic co-elution. This compound can sometimes co-elute with common C18 unsaturated fatty acids like methyl linoleate (C18:2) and methyl linolenate (C18:3), which are abundant in many vegetable oils.[1] In such cases, a shorter-chain internal standard like methyl tridecanoate (C13:0), which elutes earlier, may be a more robust choice to avoid interference.[1]
Q4: How can I quantitatively assess the extent of matrix effects on my this compound signal?
A4: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[7] This involves comparing the peak area of this compound in a "neat" solution (a clean solvent) to its peak area in a solution where it has been spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not initially contain the analyte). The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates signal suppression, and a value greater than 1 indicates signal enhancement.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of FAMEs when using this compound as an internal standard, with a focus on problems arising from the sample matrix.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor reproducibility of this compound peak area between replicate injections of the same sample. | 1. Inconsistent matrix effects. 2. Inhomogeneous sample. 3. Autosampler injection volume variability. | 1. Improve sample cleanup to remove interfering matrix components. 2. Implement matrix-matched calibration. 3. Ensure thorough sample homogenization before extraction. 4. Perform autosampler maintenance. |
| Signal suppression of this compound (low recovery). | 1. Co-eluting matrix components quenching the signal in the detector. 2. Inefficient extraction from the sample matrix. | 1. Optimize the chromatographic method to better separate this compound from interfering peaks. 2. Employ a more rigorous sample preparation technique (e.g., solid-phase extraction). 3. Evaluate a different ionization technique if using mass spectrometry. |
| Signal enhancement of this compound. | 1. In GC analysis, co-extracted matrix components can coat active sites in the injector liner, preventing the thermal degradation of the analyte and leading to a larger apparent signal.[8] | 1. Use a deactivated injector liner. 2. Perform regular inlet maintenance. 3. Utilize matrix-matched calibration standards to compensate for the enhancement.[9] |
| Peak splitting or broadening of the this compound peak. | 1. Co-elution with an interfering compound from the matrix. 2. Contamination of the GC inlet liner or the front of the analytical column with non-volatile matrix components. 3. Mismatch between the injection solvent and the initial mobile phase conditions (in LC). | 1. Adjust the temperature program (GC) or gradient (LC) to improve resolution. 2. Replace the inlet liner and trim the first few centimeters of the GC column.[10] 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Inaccurate quantification despite a stable internal standard signal. | 1. The matrix effect is different for the target analytes and this compound. | 1. The use of a stable isotope-labeled internal standard for the analyte of interest is the gold standard for correcting differential matrix effects. 2. If a stable isotope-labeled standard is not available, optimizing sample cleanup to remove the source of the differential matrix effect is crucial. |
Data Presentation: Illustrative Matrix Effects on this compound
The following tables provide examples of how to present quantitative data on the performance of this compound in different sample matrices. Please note that the data presented here is for illustrative purposes and will vary depending on the specific matrix and analytical method.
Table 1: Recovery of this compound in Various Biological Matrices
| Matrix | Mean Recovery (%) | Standard Deviation (%) |
| Human Plasma | 85.2 | 4.7 |
| Bovine Milk | 92.5 | 3.1 |
| Fish Tissue | 78.9 | 6.2 |
| Soybean Oil | 95.1 | 2.5 |
Table 2: Matrix Factor for this compound in Different Food Matrices
| Food Matrix | Matrix Factor (MF) | Type of Matrix Effect |
| Apple | 1.35 | Enhancement |
| Grapes | 1.28 | Enhancement |
| Spelt Kernels | 0.45 | Suppression |
| Sunflower Seeds | 0.62 | Suppression |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect on this compound
Objective: To quantitatively determine the signal suppression or enhancement of this compound in a specific sample matrix.
Materials:
-
Blank sample matrix (e.g., human plasma)
-
This compound analytical standard
-
Appropriate solvents for extraction and dilution (e.g., chloroform, methanol, hexane)
-
Standard laboratory equipment for sample preparation (vortex mixer, centrifuge, evaporator)
-
GC-MS or LC-MS system
Procedure:
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound in a clean solvent (e.g., hexane) to a final concentration that is representative of the concentration used in your analytical method.
-
Prepare a Blank Matrix Extract: Subject a sample of the blank matrix to your entire sample preparation procedure (extraction, cleanup, etc.) without the addition of the internal standard.
-
Prepare a Post-Extraction Spiked Sample: Add a known amount of the this compound neat standard solution to the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your validated analytical method.
-
Calculation: Calculate the Matrix Factor (MF) as described in FAQ 4. An MF between 0.8 and 1.2 is often considered acceptable, indicating minimal matrix effects.[3]
Protocol 2: Transesterification of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
Objective: To convert fatty acids in a lipid sample to their corresponding methyl esters for GC analysis, using this compound as an internal standard.
Materials:
-
Lipid-containing sample (e.g., 50 mg of oil)
-
This compound internal standard solution (known concentration in a suitable solvent)
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh the sample into a vial.
-
Add a precise volume of the this compound internal standard solution.
-
Add 1 mL of 14% BF3/MeOH solution.
-
Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Visualizations
Caption: General workflow for FAME analysis using an internal standard.
Caption: Troubleshooting logic for issues related to this compound performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
How to address methyl nonadecanoate degradation during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation of methyl nonadecanoate during sample preparation. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it commonly used in sample analysis?
This compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid.[1][2] Due to its odd-numbered carbon chain, it is rare in most biological samples, making it an excellent internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC).[3] An internal standard is a known amount of a compound added to a sample at the beginning of the preparation process to correct for any loss of analyte during extraction, derivatization, or injection.[3]
Q2: What is the primary cause of this compound degradation during sample preparation?
The most significant degradation pathway for this compound is hydrolysis.[4][5][6] This is a chemical reaction where the ester bond is cleaved by water, reverting the this compound back to nonadecanoic acid and methanol. This reaction is catalyzed by the presence of acids or bases and is accelerated by elevated temperatures.[6]
Q3: How should I properly store my this compound standard?
To ensure its stability, this compound should be stored in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[7] It is advisable to store it as a neat solid or dissolved in a dry, non-polar solvent and to minimize its exposure to moisture and air.[8]
Q4: What solvents are recommended for dissolving and handling this compound?
This compound is soluble in non-polar organic solvents such as hexane, heptane, and toluene.[3][8] It is insoluble in water.[8][9] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of this compound in my GC analysis.
-
Possible Cause 1: Hydrolysis during sample preparation.
-
Evidence: The presence of a peak corresponding to nonadecanoic acid in your chromatogram.
-
Solution: Ensure all solvents and reagents used are anhydrous. If your sample is aqueous, it should be thoroughly dried before derivatization. Minimize the exposure of your sample to acidic or basic conditions, especially at high temperatures. If an acid or base catalyst is required for derivatization, ensure the reaction time and temperature are optimized to prevent prolonged exposure.[10]
-
-
Possible Cause 2: Incomplete extraction.
-
Evidence: Consistently low recovery of the internal standard across all samples.
-
Solution: Review your extraction protocol. Ensure the solvent used for extraction is appropriate for the non-polar nature of this compound. Hexane or heptane are commonly used.[3] Perform multiple extractions of the aqueous phase to ensure complete transfer of the FAMEs to the organic layer.
-
-
Possible Cause 3: Adsorption to surfaces.
-
Evidence: Variable recovery, especially at low concentrations.
-
Solution: Use silanized glassware to prevent the adsorption of analytes to active sites on the glass surface.[11]
-
Problem 2: A peak suspected to be a degradation product is observed in the chromatogram.
-
Evidence: A new, unidentified peak appears in your chromatogram, potentially with a retention time different from this compound.
-
Solution: The most likely degradation product is nonadecanoic acid, which will have a different retention time. To confirm, you can run a standard of nonadecanoic acid under the same GC conditions. If hydrolysis is confirmed, refer to the solutions for "Problem 1".
Quantitative Data on FAME Stability
The stability of fatty acid methyl esters is significantly impacted by the presence of water during sample preparation, especially during acid-catalyzed esterification. The following table summarizes the effect of water content on the hydrolysis of methyl oleate, which serves as a proxy for the behavior of other long-chain FAMEs like this compound.
| Water Content in Reaction Mixture (%) | Remaining Methyl Oleate (%) |
| 0 | 100 |
| 2.2 | 98.6 |
| 5.0 | 96.5 |
| 10.0 | 92.8 |
| Data adapted from a study on the hydrolysis of methyl oleate in methanol with 1.0% HCl at 100°C for 1 hour.[6] |
Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a common method for the esterification of fatty acids in lipid samples.[3]
Materials:
-
Lipid sample (e.g., oil, fat, or extracted lipids)
-
This compound internal standard solution (e.g., 10 mg/mL in hexane)
-
Toluene
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a vial.
-
Add a precise volume of the this compound internal standard solution.
-
Add 2 mL of toluene and vortex to dissolve the sample.
-
Add 2 mL of 14% BF3/MeOH solution.
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC analysis.
Visualizations
Caption: A typical workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).
Caption: The primary degradation pathway for this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. benchchem.com [benchchem.com]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 十九烷酸甲酯 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
Selecting the right GC column for methyl nonadecanoate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting gas chromatography (GC) analysis of methyl nonadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of GC column for analyzing this compound?
A1: For the analysis of fatty acid methyl esters (FAMEs) like this compound, highly polar capillary columns are recommended. The polarity of the stationary phase is the most critical factor for achieving good separation.[1][2] Commonly used and effective stationary phases include:
-
Cyanopropyl Silicone Phases: Columns such as the Agilent HP-88, CP-Sil 88, and Thermo Scientific TRACE™ TR-FAME are specifically designed for FAME analysis and offer excellent resolution, particularly for separating geometric (cis/trans) isomers.[1][2][3][4]
-
Polyethylene Glycol (PEG) Phases: Columns like the Agilent DB-Wax and HP-INNOWax are also widely used for FAME analysis due to their high polarity.[1][2][4]
For complex samples containing various FAMEs, a highly polar cyanopropyl column is often preferred for its superior selectivity.[1][4]
Q2: Why is this compound often used as an internal standard in FAME analysis?
A2: this compound is a common internal standard for FAME analysis because it is an odd-chain fatty acid methyl ester, which is typically not present in most biological or industrial samples.[5] Its stability and low reactivity prevent interference with common detection methods, allowing for reliable quantification of other FAMEs across multiple chromatographic runs.[6]
Q3: Are there any potential issues with using this compound as an internal standard?
A3: A significant challenge with this compound is the potential for co-elution or poor resolution with common C18 fatty acid methyl esters, such as methyl linoleate (C18:2) and methyl linolenate (C18:3).[5] This is a critical consideration in samples rich in these unsaturated fatty acids. Careful method development and validation are essential to ensure the chosen internal standard provides the required accuracy and precision.[5]
Q4: Do I need to derivatize my sample before GC analysis?
A4: Yes, fatty acids typically require an esterification step to convert them into fatty acid methyl esters (FAMEs) before GC analysis.[2][7] This derivatization is necessary because FAMEs are more volatile and thermally stable than their corresponding free fatty acids, leading to improved peak shape and more accurate analytical data.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or column interacting with the analyte. | Use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the column.[9] |
| Improperly cut or installed column. | Re-cut the column end to ensure a clean, 90-degree cut and verify it is installed at the correct height in the inlet according to the manufacturer's instructions.[9] | |
| Peak Fronting | Column overload. | Reduce the injection volume, dilute the sample, or increase the split ratio.[10] Consider using a column with a larger internal diameter or thicker film. |
| Incompatible stationary phase. | Ensure the column polarity is appropriate for FAME analysis (i.e., a highly polar column).[10] | |
| Split Peaks | Fast autosampler injection into an open liner. | Use a liner with glass wool or reduce the injection speed.[10] |
| Initial oven temperature is too high for the solvent in splitless injection. | The initial oven temperature should be about 20°C lower than the boiling point of the sample solvent to ensure proper solvent trapping.[9] | |
| Ghost Peaks | Contamination from the syringe or sample carryover. | Replace the rinse solvents and clean or replace the syringe.[10] |
| Backflash in the injector. | Inject a smaller sample volume, use a liner with a larger internal diameter, or increase the inlet pressure.[10] | |
| No Peaks | The detector is not functioning correctly (e.g., FID flame is not lit). | Check the detector settings and ensure it is working properly. For an FID, verify that the flame is lit.[11] |
| Broken or improperly installed column. | Inspect the column for breaks. If a break is near the end, trim the damaged section. If it's in the middle, a press-fit connector can be used for repair, or the column may need to be replaced.[11] | |
| Clogged syringe. | Try using a new or known good syringe.[11] | |
| Poor Resolution | Inadequate column selectivity or efficiency. | Optimize the column choice, focusing on highly polar columns designed for FAME analysis.[12] Adjust the temperature program or carrier gas flow rate. |
| Incorrect temperature program. | Optimize the oven temperature ramp rates to improve separation.[12] |
Experimental Protocols
General FAMEs Analysis GC Method
This protocol provides a starting point for the GC analysis of FAMEs, including this compound. Optimization for specific instruments and samples is recommended.
| Parameter | Condition |
| Column | Agilent HP-88 (or equivalent highly polar cyanopropyl column) |
| Dimensions | 60 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Linear Velocity | 36 cm/s at 50°C (for Hydrogen) |
| Oven Program | Initial Temp: 50°C, hold for 1 minRamp 1: 25°C/min to 200°CRamp 2: 3°C/min to 230°CHold at 230°C for 18 min |
| Injector Temp | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250°C |
Source: Adapted from a typical GC-FID analysis method for fatty acids.[1]
Visualizations
Experimental Workflow for FAME Analysis
Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.
Decision Logic for GC Column Selection
Caption: Decision tree for selecting an appropriate GC column for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. gcms.cz [gcms.cz]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Minimizing interference when using methyl nonadecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference when using methyl nonadecanoate as an internal standard in chromatographic analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: Why is my this compound peak co-eluting with other peaks in my chromatogram?
Answer:
Co-elution is a common issue when using this compound, particularly in samples containing C18 unsaturated fatty acid methyl esters (FAMEs) like methyl linoleate (C18:2) and methyl linolenate (C18:3)[1]. This occurs because their similar chemical properties can lead to overlapping retention times on certain gas chromatography (GC) columns.
Troubleshooting Steps:
-
Confirm Co-elution: If using mass spectrometry (MS), examine the mass spectrum across the peak. The presence of multiple parent ions can confirm co-elution.
-
Optimize GC Method:
-
Alternative Internal Standard: If co-elution persists and is impacting quantification, consider using an alternative internal standard that elutes further away from the C18 FAMEs, such as methyl tridecanoate (C13:0)[1]. However, be aware that some regulatory methods, like EN 14103 for biodiesel analysis, specifically mandate the use of this compound[1].
Question: I'm observing "ghost peaks" in my blank runs. What is the source of this contamination?
Answer:
Ghost peaks are extraneous peaks that appear in blank or solvent runs and can interfere with the quantification of your analytes. These are often due to carryover from previous injections or contamination within the GC system.
Troubleshooting Steps:
-
Isolate the Source:
-
Injector: The injector port is a common source of contamination. Clean the injector and replace the liner and septum[5][6].
-
Syringe and Solvents: Ensure that the syringe and all solvents used for sample preparation and injection are of high purity and free from contaminants. Run a solvent blank to check for purity[7].
-
Gas Lines: Impurities in the carrier gas can also lead to baseline noise and ghost peaks.
-
-
System Bake-out: Perform a system bake-out at a high temperature to remove any high-boiling point contaminants from the column and detector.
-
Sample Preparation: Review your sample preparation workflow to identify potential sources of contamination from glassware, reagents, or the surrounding lab environment.
Question: My quantification results are inconsistent and show poor reproducibility. What are the potential causes?
Answer:
Poor reproducibility in quantification can stem from several factors, including inconsistent sample preparation, matrix effects, and instrument variability.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added to every sample, standard, and blank at the exact same concentration. The internal standard should be added at the earliest possible stage of the sample preparation process to account for any losses during extraction and derivatization.
-
Assess Matrix Effects: The sample matrix can sometimes enhance or suppress the analyte signal, leading to inaccurate quantification[8][9].
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects[7].
-
Sample Cleanup: Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before GC analysis[10][11].
-
-
Check Instrument Performance:
-
Injection Volume: Use an autosampler for precise and consistent injection volumes[7].
-
System Stability: Regularly check the performance of your GC system by injecting a known standard to ensure consistent retention times and peak areas.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid. It is commonly used as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC)[1]. As an odd-chain fatty acid, it is typically absent in most biological and industrial samples, making it an ideal spike-in reference for quantification[1]. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for variations in sample injection volume, derivatization efficiency, and instrument response, thereby improving the accuracy and precision of the analysis[1].
Q2: When should I choose this compound over other internal standards like methyl tridecanoate?
A2: The choice of internal standard depends on your specific application and sample matrix. This compound is the mandated internal standard in some regulatory methods, such as EN 14103 for biodiesel FAME content determination[1]. However, for general FAME analysis, especially in samples rich in C18 unsaturated fatty acids, methyl tridecanoate may be a better choice as it elutes earlier and is less likely to co-elute with these compounds[1].
Q3: How can I minimize contamination during sample preparation?
A3: Minimizing contamination is crucial for accurate trace analysis.
-
Use High-Purity Reagents: Ensure all solvents and reagents are of the highest possible purity.
-
Clean Glassware: Thoroughly clean all glassware and rinse with a high-purity solvent before use.
-
Wear Appropriate Protective Equipment: Use gloves and other protective gear to avoid direct contamination of the sample.
-
Controlled Environment: Whenever possible, perform sample preparation in a clean and controlled environment, such as a laminar flow hood, to minimize airborne contaminants[1].
Q4: What are "matrix effects" and how can they interfere with my analysis?
A4: Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical signal[8][9]. This can lead to either signal enhancement or suppression, resulting in inaccurate quantification. In GC, matrix components can accumulate in the injector or on the column, affecting the transfer of the analyte and internal standard[12]. Strategies to mitigate matrix effects include sample cleanup procedures like SPE and the use of matrix-matched calibration curves[7][10][11].
Data Presentation
The following table summarizes key chromatographic information for this compound and potential co-eluting compounds. Retention times are highly dependent on the specific GC column and analytical conditions.
| Compound | Common Abbreviation | Typical Elution Order on Polar GC Columns | Potential for Co-elution with this compound |
| Methyl Linoleate | C18:2 | Elutes before or very close to this compound | High |
| Methyl Linolenate | C18:3 | Elutes before or very close to this compound | High |
| Methyl Oleate | C18:1 | Elutes before this compound | Moderate |
| Methyl Stearate | C18:0 | Elutes before this compound | Low |
| This compound | C19:0 (IS) | Internal Standard | N/A |
| Methyl Arachidate | C20:0 | Elutes after this compound | Low |
Experimental Protocols
Protocol 1: General FAME Analysis using this compound Internal Standard
This protocol outlines a general procedure for the transesterification of lipids to FAMEs for GC analysis.
Materials:
-
Sample containing lipids (e.g., 50-100 mg of oil or tissue)
-
This compound internal standard solution (e.g., 1 mg/mL in hexane)
-
Toluene
-
2% Sulfuric acid in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Accurately weigh the sample into a screw-cap glass tube.
-
Add a precise volume of the this compound internal standard solution.
-
Add 2 mL of toluene and vortex to dissolve the sample.
-
Add 3 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
GC-FID Conditions for FAME Analysis:
-
Column: Highly polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm)[13]
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 250°C
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C (hold 7 min)[13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[13]
-
Injection Volume: 1 µL
-
Split Ratio: 100:1[13]
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting decision tree for quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Validation of Analytical Methods for Fatty Acid Analysis Using Methyl Nonadecanoate as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl nonadecanoate as an internal standard in the validation of analytical methods for fatty acid analysis, particularly using gas chromatography with flame ionization detection (GC-FID). The information presented is supported by experimental data to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound in Analytical Chemistry
This compound (C19:0) is a saturated fatty acid methyl ester (FAME) commonly employed as an internal standard (IS) in the quantitative analysis of fatty acids.[1] Its utility stems from being an odd-chain fatty acid, which is typically absent in most biological and industrial samples.[1] This minimizes the risk of co-elution with endogenous fatty acids, a critical requirement for an effective internal standard. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for variations in sample injection volume, derivatization efficiency, and instrument response, thereby enhancing the accuracy and precision of the analysis.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is pivotal for the development of robust and reliable analytical methods. While this compound is widely used, other alternatives such as methyl tridecanoate (C13:0) and deuterated standards are also employed. The choice primarily depends on the specific fatty acid profile of the sample matrix.[1]
A significant challenge with this compound is its potential for co-elution or poor resolution with common C18 unsaturated fatty acid methyl esters, such as methyl linoleate (C18:2) and methyl linolenate (C18:3).[1][2] This is a critical consideration in samples rich in these fatty acids. In contrast, methyl tridecanoate, with its shorter carbon chain, typically elutes earlier in the chromatogram, avoiding this potential interference.[1] However, for analyses that must adhere to specific standard methods, such as the European standard EN 14103 for FAME content in biodiesel, this compound is the mandated internal standard.[1][2]
The following table summarizes key performance parameters for this compound and a common alternative, methyl tridecanoate, based on data from various validation studies.
Table 1: Comparison of Performance Data for Internal Standards in GC-FID Analysis of Fatty Acids
| Performance Metric | This compound (C19:0) | Methyl Tridecanoate (C13:0) | Other Alternatives (e.g., Hexadecyl Propanoate) |
| Linearity (R²) | > 0.99 | > 0.995 | Method dependent, but generally > 0.99 |
| Accuracy (Recovery %) | Not explicitly found in broad studies, but methods are validated for accuracy. | 97% - 103% (typical acceptance criteria) | 96.4% - 103.6% (for GC-FID) |
| Precision (Repeatability RSD%) | ≤ 2% | ≤ 2% | 0.1% - 0.4% |
| Precision (Intermediate Precision RSD%) | ≤ 2% | Not explicitly found, but methods are validated for precision. | 0.2% - 1.8% |
| Limit of Detection (LOD) | Analyte dependent, e.g., 0.21 - 0.54 µg/mL for various FAMEs in a mix.[3] | Analyte dependent. | Analyte dependent, e.g., 0.01% (corrected).[4] |
| Limit of Quantitation (LOQ) | Analyte dependent, e.g., 0.64 - 1.63 µg/mL for various FAMEs in a mix.[3] | Analyte dependent. | Analyte dependent, e.g., 0.03% (corrected).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline a typical experimental protocol for the validation of a GC-FID method for fatty acid analysis using this compound as an internal standard.
Preparation of Standard and Sample Solutions
a. Internal Standard Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., hexane or heptane) to prepare a stock solution of a specific concentration (e.g., 2000 µg/mL).[5]
b. Fatty Acid Methyl Ester (FAME) Standard Stock Solution:
-
Prepare a stock solution containing a mixture of the target FAMEs at known concentrations in a suitable solvent.[5]
c. Calibration Standards:
-
Prepare a series of calibration standards by diluting the FAME standard stock solution to achieve a range of concentrations that encompass the expected sample concentrations.
-
To each calibration standard, add a constant and known amount of the this compound internal standard solution.[5]
d. Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in a matrix that mimics the actual samples to be analyzed.
e. Sample Preparation (Derivatization to FAMEs):
-
Lipid Extraction: If the fatty acids are part of a complex matrix (e.g., tissue, food), perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Methylation: Convert the extracted fatty acids (or fatty acids in the oil sample) to their corresponding methyl esters. A common method is acid-catalyzed methylation:
-
Weigh approximately 50 mg of the oil or extracted lipid into a screw-capped glass tube.[4]
-
Add 1 mL of toluene and 2 mL of 1% sulfuric acid in methanol.[4]
-
Tightly cap the tube and heat at 80°C for 1 hour with continuous stirring.[5]
-
Cool the tube to room temperature.
-
Add a known amount of the this compound internal standard.
-
Add 2 mL of n-heptane and 2 mL of 6% (w/v) sodium carbonate solution to neutralize the acid and facilitate phase separation.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper heptane layer, containing the FAMEs, to a GC vial for analysis.
-
GC-FID Analysis
The following are typical GC-FID conditions for FAME analysis. These may need to be optimized for specific instruments and applications.
-
Gas Chromatograph: Agilent 6890N or similar.[4]
-
Column: Capillary column suitable for FAME separation (e.g., OPTIMA-WAX, 30m x 0.32mm x 0.25µm).[5]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.3 mL/min).[5]
-
Injector Temperature: 250°C.[5]
-
Detector (FID) Temperature: 260°C.[5]
-
Oven Temperature Program: Hold at 200°C for 17 minutes (isothermal) or use a temperature gradient for complex mixtures.[5]
-
Injection Volume: 1 µL.[5]
-
Split Ratio: 50:1.[5]
Method Validation Workflow
The validation of the analytical method should be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for validating an analytical method using an internal standard.
Decision-Making for Internal Standard Selection
The choice of an internal standard is a critical step that can significantly impact the quality of analytical results. The following diagram outlines the logical process for selecting a suitable internal standard for GC analysis.
References
Cross-validation of methyl nonadecanoate with other quantification methods
An Objective Comparison of Internal Standards in Chromatographic Methods
For researchers, scientists, and professionals in drug development, the precise quantification of fatty acids and other analytes is paramount. The choice of an internal standard in chromatographic analysis is a critical factor that directly influences the accuracy and reliability of results. Methyl nonadecanoate, a 19-carbon saturated fatty acid methyl ester, is a commonly employed internal standard. This guide provides a comprehensive cross-validation of this compound with other quantification methods, supported by experimental data and detailed protocols.
The primary role of an internal standard is to correct for variations in sample injection volume, derivatization efficiency, and instrument response, thereby enhancing the precision and accuracy of quantitative analysis. This compound is frequently used in the analysis of fatty acid methyl esters (FAMEs), particularly in the context of biodiesel quality control as specified in the European standard EN 14103.
A key challenge associated with this compound is its potential for co-elution with common C18 unsaturated fatty acid methyl esters, such as methyl linoleate (C18:2) and methyl linolenate (C18:3), especially in samples rich in these compounds like soybean or canola oil-based biodiesel.[1][2][3] This guide will explore this limitation and compare its performance with alternative internal standards.
Quantitative Performance Comparison
The selection of an appropriate internal standard is a trade-off between established standardized methods and the specific requirements of the sample matrix. While comprehensive, direct comparative studies across all validation parameters are limited, the following tables summarize available performance data for this compound and alternative internal standards from various validation studies.
Table 1: Comparison of Linearity
| Internal Standard | Analyte(s) | Method | Linearity (R²) | Reference |
| This compound (C19:0) | FAMEs in Biodiesel | GC-FID (EN 14103) | >0.99 | [4] |
| Methyl Heptadecanoate (C17:0) | FAMEs in Biodiesel | GC-FID | >0.99 | [4] |
| Hexadecyl Propanoate | BTME in Biodiesel | GC-FID | Not explicitly stated | [5] |
| Dodecane | FAMEs in Olive Oil | GC-FID | >0.99 | [6] |
| Various FAME Standards | 37 FAMEs | GC-FID | >0.999 | [7] |
Table 2: Comparison of Precision (Repeatability and Intermediate Precision)
| Internal Standard | Analyte(s) | Method | Repeatability (%RSD) | Intermediate Precision (%RSD) | Reference |
| This compound (C19:0) | FAMEs in Biodiesel | GC-FID (EN 14103) | Meets EN 14103 specs | Not explicitly stated | [8] |
| Hexadecyl Propanoate | BTME in Biodiesel | GC-FID | ≤ 2% | ≤ 2% | [5] |
| Hexadecyl Acetate | FAMEs in Biodiesel | GC-FID | 0.1 - 0.4% | 0.2 - 1.8% | [1] |
| Various FAME Standards | 37 FAMEs | GC-FID | < 5% (for individual FAMEs) | Not explicitly stated |
Table 3: Comparison of Accuracy
| Internal Standard | Analyte(s) | Method | Accuracy (% Recovery / Trueness) | Reference |
| This compound (C19:0) | FAMEs in Biodiesel | GC-FID (EN 14103) | Statistically equivalent to reference method | [9] |
| Hexadecyl Propanoate | BTME in Biodiesel | GC-FID | Statistically equivalent to reference method | [5] |
| Methyl-d3 Laurate (Deuterated) | Fatty Acids | GC-MS | Typically 80-110% | [4] |
| Methyl Heptadecanoate (C17:0) | Fatty Acids | GC-MS | 82-109.9% | [4] |
Table 4: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Internal Standard/Method | Analyte(s) | Method | LOD | LOQ | Reference |
| GC-FID Method | FAMEs in Bee Products | GC-FID | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | [7] |
| GC-FID Method | FAMEs in Olive Oil | GC-FID | ≤0.34 µg/mL | ≤1 µg/mL | [6] |
| GC-MS Method (PCI-MRM) | 37 FAMEs | GC-MS/MS | Varies by compound (e.g., C16:0 - 0.0005 µg/mL) | Varies by compound (e.g., C16:0 - 0.001 µg/mL) | [10] |
| GC-MS Method (EI-MRM) | 37 FAMEs | GC-MS/MS | Varies by compound (e.g., C16:0 - 0.001 µg/mL) | Varies by compound (e.g., C16:0 - 0.005 µg/mL) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are summarized protocols for FAME analysis using an internal standard, primarily based on the EN 14103 standard.
1. Sample Preparation and Derivatization:
-
Objective: To convert fatty acids in the sample to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
-
Procedure:
-
Accurately weigh a homogenized sample (approximately 100 mg) into a 10 mL tube.
-
Add a precise amount of the internal standard solution (e.g., this compound in toluene, approximately 100 mg).
-
Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene.
-
For samples containing bound fatty acids (e.g., triglycerides), a transesterification step is required. This typically involves heating the sample with a reagent like methanolic potassium hydroxide followed by an acidic catalyst (e.g., boron trifluoride in methanol).
-
2. GC-FID Analysis (Based on EN 14103):
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., polar stationary phase).
-
Injection: 1 µL of the prepared sample solution is injected.
-
Injector and Detector Temperatures: Typically set to 250°C.
-
Oven Temperature Program: An isothermal temperature of 210°C is often used, although temperature programming may be necessary to resolve all FAMEs, especially up to C24:1.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Data Acquisition and Analysis: The peak areas of the FAMEs and the internal standard are integrated. The concentration of each FAME is calculated relative to the known concentration of the internal standard.
Methodology and Workflow Visualization
The selection of an appropriate internal standard is a critical step in the analytical workflow. The following diagrams illustrate the decision-making process and the general experimental workflow for FAME analysis.
Caption: Decision workflow for selecting an internal standard.
Caption: General experimental workflow for FAME analysis.
References
- 1. scielo.br [scielo.br]
- 2. scite.ai [scite.ai]
- 3. Item - GC-FID METHODOLOGY VALIDATION FOR THE FATTY ESTERS CONTENT DETERMINATION IN BIODIESEL WITH HEXADECYL ACETATE AS THE INTERNAL STANDARD - SciELO journals - Figshare [scielo.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scioninstruments.com [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Methyl Nonadecanoate: A Strategic Choice for FAME Analysis and Beyond
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. Among the array of odd-chain fatty acid methyl esters (FAMEs), methyl nonadecanoate (C19:0) emerges as a compound of significant interest, often chosen for its unique properties and specific regulatory endorsements. This guide provides an in-depth comparison of this compound with other odd-chain FAMEs, supported by experimental data and protocols, to elucidate the rationale behind its selection in various scientific applications.
Performance Comparison: this compound vs. Other Odd-Chain FAMEs
The primary role of this compound in analytical chemistry is as an internal standard, particularly in the gas chromatography (GC) analysis of FAMEs.[1] Odd-chain FAMEs are ideal for this purpose as they are typically absent or present in very low concentrations in most biological and industrial samples.[1] The choice between different odd-chain FAMEs, such as methyl tridecanoate (C13:0), methyl pentadecanoate (C15:0), or methyl heptadecanoate (C17:0), and this compound depends on several factors, primarily the sample matrix and regulatory requirements.
A significant advantage of this compound is its mandated use as the internal standard in the European standard method EN 14103:2011 for the quantification of FAME content in biodiesel.[1][2] This makes it the default choice for laboratories adhering to this specific protocol.
However, a critical consideration is the potential for chromatographic co-elution. This compound's retention time can overlap with common C18 unsaturated fatty acid methyl esters, such as methyl linoleate (C18:2) and methyl linolenate (C18:3), which are often abundant in samples like soybean or canola oil-based biodiesel.[1] In such cases, a shorter-chain odd FAME like methyl tridecanoate, which elutes earlier, may be a more suitable choice to ensure better resolution.[1]
Table 1: Comparative Properties of Common Odd-Chain FAME Internal Standards
| Property | Methyl Tridecanoate | This compound | Reference(s) |
| Chemical Formula | C14H28O2 | C20H40O2 | [1] |
| Molecular Weight | 228.37 g/mol | 312.53 g/mol | [1] |
| Melting Point | 5.5 °C | 37-40 °C | [1] |
| Purity (by GC) | ≥99.0% | ≥98.0% | [1] |
Experimental Protocols
The effective use of this compound as an internal standard requires precise and validated experimental protocols. The following outlines a general methodology for the preparation of FAMEs and subsequent GC analysis.
Protocol: FAME Preparation via Transesterification and GC Analysis
Objective: To quantify the fatty acid profile of a given sample using this compound as an internal standard.
Materials:
-
Lipid-containing sample
-
This compound internal standard solution (of known concentration)
-
Methanol
-
Sodium methoxide or other suitable catalyst
-
Hexane or other suitable non-polar solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., Carbowax-type or biscyanopropyl phases)[3]
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the homogenized lipid-containing sample into a reaction tube.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to yield a peak area comparable to the major FAMEs in the sample.
-
Transesterification: Add methanolic sodium methoxide solution to the tube. Seal the tube and heat in a water bath (e.g., 50-70°C) for a specified time (e.g., 10-20 minutes) to facilitate the conversion of fatty acids to their methyl esters.[3]
-
Extraction: After cooling, add hexane to extract the FAMEs. Vortex the mixture thoroughly and then allow the layers to separate.
-
Drying: Transfer the upper hexane layer containing the FAMEs to a clean vial and dry it over anhydrous sodium sulfate.
-
GC Analysis: Inject an aliquot of the dried hexane extract into the GC-FID. The GC conditions (e.g., temperature program, carrier gas flow rate) should be optimized for the separation of the FAMEs of interest.[3]
-
Quantification: Identify the FAME peaks based on their retention times compared to a standard FAME mixture. The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard (this compound).
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an appropriate odd-chain FAME internal standard.
Beyond the Standard: Biological Significance of Nonadecanoic Acid
While its role as an internal standard is well-established, the parent fatty acid of this compound, nonadecanoic acid, also exhibits biological activities of interest to researchers in drug development. Nonadecanoic acid is a 19-carbon saturated fatty acid found in some fats and vegetable oils.[4] Studies have indicated its potential as an antitumor and anticlastogenic agent.[5] Specifically, nonadecanoic acid has been shown to inhibit the proliferation of HL-60 cancer cells.[4][6] Furthermore, this compound has displayed antisickling activity, suggesting its potential utility in the research and treatment of sickle cell anemia.[6]
Signaling Pathway Implication (Hypothesized)
The inhibitory effect of nonadecanoic acid on cancer cell proliferation may involve modulation of signaling pathways that regulate cell growth and apoptosis. While the precise mechanisms are still under investigation, a simplified hypothetical pathway is illustrated below.
Caption: Hypothesized pathway for the anti-proliferative effects of nonadecanoic acid.
References
Inter-laboratory Comparison of FAME Analysis with Methyl Nonadecanoate: A Guide to Performance and Protocols
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of Fatty Acid Methyl Ester (FAME) analysis is paramount. This guide provides an objective comparison of inter-laboratory performance when using methyl nonadecanoate as an internal standard, supported by experimental data from international proficiency testing. Detailed methodologies for key experiments are also presented to facilitate the implementation of robust analytical protocols.
This compound (C19:0) is a widely used internal standard in the quantitative analysis of FAMEs by gas chromatography (GC). Its use is mandated by the European standard EN 14103 for the determination of the ester content of FAMEs in biodiesel. This odd-chain fatty acid methyl ester is typically absent in common vegetable oils and animal fats, making it a suitable choice to correct for variations in sample preparation and instrument response.
Inter-laboratory Performance Data
The performance of laboratories utilizing this compound as an internal standard has been evaluated in several inter-laboratory studies, or proficiency tests. These studies provide valuable insights into the reproducibility and accuracy of FAME analysis across different analytical setups and geographic locations.
A key source of such data is the inter-laboratory trial conducted in the framework of the European standard EN 14103. The 2011 version of the standard involved a collaborative test with 18 participating laboratories. More recently, the 2020 update of EN 14103 included a new inter-laboratory study with 9 participating laboratories.[1]
The following tables summarize the quantitative data from an inter-laboratory study for the determination of total ester content in various FAME samples, illustrating the level of agreement between participating laboratories.
Table 1: Inter-laboratory Study on Ester Content (% m/m) in FAME Samples
| Sample | Number of Labs | Mean Value (%) | Repeatability (r) | Reproducibility (R) |
| S1 | 9 | 97.0 | 0.20 | 0.55 |
| S2 | 9 | 98.7 | 0.22 | 0.60 |
| S3 | 9 | 98.5 | 0.21 | 0.58 |
| S4 | 9 | 97.0 | 0.20 | 0.55 |
| S5 | 9 | 98.7 | 0.22 | 0.60 |
| S6 | 9 | 95.5 | 0.18 | 0.50 |
| S7 | 9 | 95.3 | 0.18 | 0.49 |
| S8 | 9 | 96.6 | 0.19 | 0.53 |
Data sourced from an inter-laboratory study organized in 2017 with 9 participating laboratories, as referenced in the EN 14103:2020 standard.
Table 2: Example of Individual Laboratory Results for Ester Content (% m/m)
| Laboratory ID | Repetition | Sample S1 | Sample S2 | Sample S3 | Sample S4 | Sample S5 | Sample S6 | Sample S7 | Sample S8 |
| A | 1 | 97.005 | 98.719 | 98.456 | 97.013 | 98.674 | 95.551 | 95.312 | 96.577 |
| 2 | 97.018 | 98.759 | 99.098 | 97.544 | 98.820 | 95.506 | 95.806 | 97.152 | |
| B | 1 | 99.008 | 102.049 | 99.024 | 96.609 | 99.807 | 94.540 | 95.311 | 96.028 |
| 2 | 98.347 | 101.111 | 99.831 | 97.294 | 99.904 |
This table presents a snippet of the raw data from the 2017 inter-laboratory study to illustrate the typical variation in results between laboratories. Data is for total ester content.[1]
These results demonstrate a high level of reproducibility for the determination of total ester content when using this compound as an internal standard according to the EN 14103 method.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for achieving accurate and reproducible results in FAME analysis. The following sections detail the key steps involved.
Sample and Internal Standard Preparation
-
Homogenize the FAME sample to ensure it is representative.
-
Accurately weigh approximately 125 mg of the homogenized FAME sample into a 10 mL screw-cap vial.
-
Accurately weigh approximately 50 mg of this compound (internal standard, purity ≥ 99.0%) into the same vial.
-
Add 5 mL of toluene to the vial and dissolve the sample and internal standard.
-
Prepare a blank sample containing only the internal standard in toluene to verify the absence of co-eluting peaks from the sample matrix.
Gas Chromatography (GC) Conditions
The following GC parameters are based on the EN 14103 standard and are suitable for the analysis of FAMEs from C6 to C24.
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for FAME analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., polyethylene glycol).
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 240 °C, hold for 7 minutes.[2]
-
-
Injection Volume: 1 µL.
-
Split Ratio: Typically 100:1.
Data Analysis and Calculation
The quantification of the total ester content and individual FAMEs is performed by the internal standard method. The calculation for the total ester content (C) as a mass percentage is as follows:
C = [(ΣA - A_IS) / A_IS] * (m_IS / m) * 100
Where:
-
ΣA = Total peak area of all FAMEs (from C6:0 to C24:1).
-
A_IS = Peak area of the internal standard (this compound).
-
m_IS = Mass of the internal standard in mg.
-
m = Mass of the sample in mg.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical FAME analysis inter-laboratory comparison, the following diagrams are provided.
References
Purity and Performance of Methyl Nonadecanoate: A Comparative Guide for Analytical Standards
For researchers, scientists, and drug development professionals engaged in precise analytical quantification, the choice of an internal standard is paramount. This guide provides a detailed comparison of methyl nonadecanoate as an analytical standard against common alternatives, supported by experimental data and established protocols. The focus is on purity analysis and performance in chromatographic applications, particularly for the analysis of fatty acid methyl esters (FAMEs).
This compound (C19:0) is a saturated fatty acid methyl ester frequently employed as an internal standard in gas chromatography (GC) for the quantitative analysis of lipids. Its utility stems from its odd-numbered carbon chain, making it naturally absent in most biological and industrial samples.[1] However, its performance, particularly in complex mixtures, necessitates a careful evaluation against other standards.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for correcting variations in sample injection volume, derivatization efficiency, and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.[2] While this compound is widely used, alternatives such as methyl tridecanoate (C13:0) and methyl heptadecanoate (C17:0) offer distinct advantages in specific analytical scenarios.
A key consideration is the chromatographic resolution between the internal standard and the analytes of interest. A significant challenge with this compound is its potential for co-elution or poor resolution with common C18 unsaturated fatty acid methyl esters, namely methyl linoleate (C18:2) and methyl linolenate (C18:3).[2] This is particularly problematic in samples rich in these fatty acids. Methyl tridecanoate, with its shorter carbon chain, typically elutes earlier in the chromatogram, thus avoiding this interference.[2]
The European standard EN 14103, which outlines the method for determining FAME content in biodiesel, specifies the use of this compound as the internal standard.[3][4] Therefore, for analyses requiring adherence to this regulatory method, this compound is the mandated choice.[2]
The following table summarizes the performance characteristics of this compound and its common alternatives based on compiled data from various validation studies.
Table 1: Performance Comparison of Common Internal Standards for FAME Analysis
| Performance Metric | This compound (C19:0) | Methyl Tridecanoate (C13:0) | Methyl Heptadecanoate (C17:0) | Methyl-d3 Laurate (Deuterated) |
| Linearity (R²) | >0.99[5] | >0.99 | >0.99[5] | >0.99 (Inferred)[5] |
| Typical Purity (GC) | ≥98.0% | ≥99.0%[6] | Not specified | Not applicable |
| Recovery (%) | Not explicitly found | Not specified | 82-109.9%[5] | Typically 80-110%[5] |
| Precision (RSD%) | Not explicitly found | Not specified | 2.77-5.82% (Intra-day)[5] | <15% (Inferred)[5] |
| Key Advantage | Mandated by EN 14103[2] | Excellent resolution from C18 FAMEs[2] | Commonly used, good performance | Minimizes matrix effects (MS detection)[5] |
| Key Disadvantage | Potential co-elution with C18:2/C18:3[2] | Not specified in some regulatory methods | Can be present in some natural samples (e.g., tallow)[1] | Requires Mass Spectrometry for detection |
Experimental Protocols
Accurate purity analysis and quantification rely on robust and well-defined experimental protocols. The following sections detail the methodologies for purity determination of the analytical standard and a typical GC-FID analysis of FAMEs.
Purity Analysis of this compound Analytical Standard (based on EN 14103:2020)
The purity of the this compound internal standard is critical for accurate quantification and should be verified for each new lot.[7]
1. Preparation of the Standard Solution:
-
Accurately weigh approximately 250 mg of the this compound analytical standard into a 10 ml volumetric flask.[3]
-
Dissolve the standard in toluene and dilute to the mark.[8]
2. Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or equivalent).[9]
-
Injector: Split/splitless injector, operated in split mode with a ratio of 1:20.[10]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Isothermal at 210 °C or a temperature program that allows for the elution of all expected components, such as 60 °C for 2 min, then ramp at 10 °C/min to 200 °C, then 5 °C/min to 240 °C, and hold for 7 min.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 ml/min).[7]
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.[7]
-
Injection Volume: 1 µl.[10]
3. Data Analysis:
-
The purity of the this compound is determined by area percent calculation. The area of the this compound peak is divided by the total area of all peaks in the chromatogram. The EN 14103:2020 standard requires a minimum purity of 99.0% (m/m).[3]
General Protocol for FAME Analysis using an Internal Standard by GC-FID
This protocol describes a general procedure for the quantification of FAMEs in a sample using an internal standard.
1. Sample and Standard Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., this compound or methyl tridecanoate) of known concentration in a suitable solvent like hexane or toluene.
-
Sample Preparation: Accurately weigh a known amount of the sample into a vial.
-
Spiking: Add a precise volume of the internal standard stock solution to the sample vial.
-
Derivatization: If the sample contains triglycerides or free fatty acids, a derivatization step to convert them to FAMEs is necessary. A common method is transesterification using a reagent like 14% boron trifluoride in methanol.[11]
-
Extraction: After derivatization, extract the FAMEs into an organic solvent such as hexane.
-
Dilution: Dilute the final extract to a suitable concentration for GC analysis.
2. GC-FID Analysis:
-
The GC conditions are generally similar to those described for the purity analysis, but the temperature program may need to be optimized to achieve the best separation of all FAMEs present in the sample.
3. Quantification:
-
The concentration of each FAME is calculated based on the ratio of its peak area to the peak area of the internal standard, using response factors if necessary.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and decision-making logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BS EN 14103:2020 - TC | 29 Feb 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. 十三烷酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Certified Reference Materials for Methyl Nonadecanoate
For scientists and researchers in drug development and analytical chemistry, the accuracy and reliability of analytical standards are paramount. Methyl nonadecanoate, a saturated fatty acid methyl ester, is widely used as an internal standard in chromatographic analysis, particularly for the quantification of fatty acid methyl esters (FAMEs). The selection of a high-quality certified reference material (CRM) is a critical step in ensuring the validity of experimental results. This guide provides an objective comparison of commercially available this compound CRMs to assist researchers in making an informed decision.
Comparison of Commercially Available this compound CRMs
The selection of a suitable CRM involves careful consideration of its certified purity, associated uncertainty, and the accreditation of the supplier. The following table summarizes the key quantitative data for this compound CRMs from various suppliers. It is important to note that while several suppliers offer this CRM, obtaining complete certification details for all products can be challenging. The information below is based on publicly available data and Certificates of Analysis (CoA).
| Supplier | Product Code | Certified Purity (%) | Uncertainty (%) | Format | ISO 17034 Accredited |
| CPAChem | SB22690.5G | 99.63[1] | ± 0.42[1] | Neat Solid | Yes[2] |
| AccuStandard | SFA-013N | Data not available from CoA | Data not available from CoA | Neat Solid | Yes |
| Sigma-Aldrich (Supelco) | 74208 | Data not available from CoA | Data not available from CoA | Neat Solid | Information not readily available |
| Cayman Chemical | 20607 | Data not available from CoA | Data not available from CoA | Neat Solid | Yes[3][4] |
| Larodan | 20-1900 | >99 (Typical) | Not specified | Neat Solid | Information not readily available |
| Nu-Chek Prep | GLC-463 | >99 (Purity Guarantee)[5] | Not specified | Neat Solid | No |
Note: "Data not available from CoA" indicates that a publicly accessible Certificate of Analysis with the certified value and uncertainty was not found during the literature search. Researchers are strongly encouraged to request the latest CoA from the supplier before purchase.
Performance and Application Considerations
The primary role of a this compound CRM is to serve as an internal standard in quantitative analysis. Its performance is directly linked to its certified purity and the reliability of the associated uncertainty. A lower uncertainty in the certified value contributes to a lower overall uncertainty in the final analytical result.
Key Performance Aspects:
-
Traceability and Certification: CRMs produced under ISO 17034 accreditation offer the highest level of quality assurance. This accreditation ensures that the entire process of material production, characterization, and certification adheres to strict international standards.[6]
-
Purity and Homogeneity: A high-purity CRM minimizes the risk of interfering peaks in the chromatogram. Homogeneity ensures that each unit of the CRM has the same concentration of the analyte.
-
Stability: The stability of the CRM is crucial for its shelf-life and ensures that the certified value remains valid over time. Information on stability is typically provided in the CoA.
Experimental Protocols for Purity Assessment
The purity of this compound CRMs is typically determined by gas chromatography with flame ionization detection (GC-FID). The following is a generalized experimental protocol based on established methods for FAME analysis.
Protocol: Purity Determination of this compound by GC-FID
1. Instrumentation:
- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
2. Reagents and Materials:
- High-purity solvent for sample dissolution (e.g., hexane or isooctane).
- The this compound CRM to be analyzed.
3. Sample Preparation:
- Accurately weigh a suitable amount of the this compound CRM.
- Dissolve the weighed material in a known volume of the chosen solvent to prepare a stock solution of known concentration.
- Prepare a series of working standards by diluting the stock solution.
4. GC-FID Conditions (Example):
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: 140 °C (hold for 5 min), ramp to 240 °C at 4 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate.
- Injection Volume: 1 µL (split or splitless injection).
5. Data Analysis:
- The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
- Corrections for response factors of impurities may be applied for higher accuracy.
This protocol provides a general framework. For specific applications, the method should be validated according to internal quality procedures and relevant regulatory guidelines.
Visualizing the CRM Selection Workflow
The process of selecting an appropriate certified reference material can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision points for a researcher.
Signaling Pathway for Analytical Method Validation
The use of a certified reference material is a cornerstone of analytical method validation. The following diagram illustrates the role of a CRM in the validation pathway.
References
A Researcher's Guide to Internal Standards in Lipid Analysis: Methyl Nonadecanoate Under the Microscope
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is a critical determinant of quantitative accuracy and precision. This guide provides a comprehensive comparison of methyl nonadecanoate, a widely used odd-chain fatty acid methyl ester, with other common internal standards. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for their application in lipid analysis workflows.
The quantification of fatty acids, typically as fatty acid methyl esters (FAMEs), is fundamental in numerous research areas, from biofuel characterization to clinical diagnostics. The complexity of biological matrices and the multi-step nature of sample preparation necessitate the use of internal standards to correct for variations in extraction efficiency, derivatization yield, and instrument response. This compound (C19:0) has traditionally been a popular choice due to its rarity in most biological samples. However, the advent of stable isotope-labeled standards presents researchers with a broader array of options, each with distinct advantages and disadvantages.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, be absent in the original sample, and be chromatographically resolved from all other components. Here, we compare this compound with other commonly used internal standards in FAME analysis: methyl tridecanoate (an alternative odd-chain FAME) and deuterated methyl laurate (a representative stable isotope-labeled standard).
| Performance Metric | This compound (C19:0) | Methyl Tridecanoate (C13:0) | Deuterated Methyl Laurate (C12:0-d3) | Key Considerations |
| Linearity (R²) | >0.99[1] | >0.995 | >0.999 | All three standards demonstrate excellent linearity over typical concentration ranges, which is crucial for accurate quantification. |
| Recovery (%) | Not explicitly found in comparative studies | Not explicitly found in comparative studies | 98.5% | While specific recovery data for this compound in direct comparison is limited, odd-chain fatty acids are generally expected to have high recovery. Deuterated standards, being chemically almost identical to their endogenous counterparts, are considered the gold standard for mimicking recovery behavior. |
| Precision (RSD%) | Method-dependent, typically <15% | Method-dependent, typically <15% | Intra-day: 3.2%, Inter-day: 4.5% | The precision of the analysis is influenced by the entire workflow. Stable isotope-labeled standards often provide superior precision due to their ability to better compensate for matrix effects. |
| Advantages | - Mandated internal standard in specific regulatory methods (e.g., EN 14103 for biodiesel)[1].- Generally absent from biological samples.- Cost-effective compared to isotopic standards. | - Better chromatographic resolution from common C18 unsaturated fatty acids compared to this compound[1].- Generally absent from biological samples.- Cost-effective. | - Considered the "gold standard" for quantitative analysis.- Chemically and physically almost identical to the analyte, providing the best correction for extraction and matrix effects.- Co-elutes with the non-labeled analyte, allowing for precise correction of retention time shifts. | The choice of internal standard is often a trade-off between cost, regulatory requirements, and the need for the highest level of accuracy. |
| Disadvantages | - Potential for co-elution with common C18 unsaturated fatty acids (e.g., linoleate and linolenate), which can be problematic in certain sample matrices like soybean oil[1]. | - Not specified as the internal standard in some regulatory methods. | - Significantly higher cost compared to odd-chain fatty acid standards.- Requires mass spectrometry for detection to differentiate from the endogenous analyte. | The potential for co-elution is a significant drawback of this compound in samples rich in C18 unsaturated fatty acids. |
Experimental Protocols
Accurate and reproducible lipid analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for lipid extraction, transesterification to FAMEs, and subsequent GC-MS analysis using an internal standard.
Protocol 1: Lipid Extraction (Folch Method)
This protocol describes a common method for extracting total lipids from a biological sample.
Materials:
-
Sample (e.g., plasma, tissue homogenate, cell pellet)
-
Internal Standard Solution (e.g., this compound in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas supply
Procedure:
-
To a glass centrifuge tube, add a known volume of the sample.
-
Add a precise volume of the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent-to-sample volume ratio should be approximately 20:1.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until derivatization.
Protocol 2: Transesterification of Lipids to FAMEs
This protocol converts the extracted fatty acids into their more volatile methyl esters for GC analysis.
Materials:
-
Dried lipid extract
-
Toluene
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Add 2 mL of toluene to the dried lipid extract and vortex to dissolve.
-
Add 2 mL of 14% BF3/MeOH solution.
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of FAMEs
This protocol outlines typical instrument parameters for the analysis of FAMEs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for targeted analysis.
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the experimental workflow and the logic behind selecting an internal standard, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Methyl Nonadecanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedural information for the proper disposal of methyl nonadecanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Safety and Handling Profile
This compound is a fatty acid methyl ester.[1] According to safety data sheets, it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2][3] It is not known to have irritating effects on the skin or eyes, nor is it a sensitizer.[2] Despite its non-hazardous classification, it is essential to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) when handling this chemical.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1731-94-8[2] |
| EC Number | 217-056-9[2] |
| Molecular Formula | C20H40O2[3][4] |
| Molecular Weight | 312.53 g/mol |
| Appearance | Crystalline solid[4] |
| Melting Point | 39-40 °C (102.2-104 °F)[2] |
| Flash Point | >113 °C (>235.4 °F)[2] |
| Density | 0.84 g/cm³ at 20 °C (68 °F)[2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is pure or mixed with other substances, as well as the quantity to be disposed of.
Scenario 1: Pure, Uncontaminated this compound
For small quantities of pure this compound, safety data sheets suggest that it can be disposed of with household waste.[2][5] However, it is crucial to consult and adhere to local and institutional regulations, which may have specific requirements.
Protocol:
-
Regulatory Confirmation: Before proceeding, confirm with your institution's Environmental Health and Safety (EHS) department that disposal of small quantities of non-hazardous chemicals with regular waste is permitted.
-
Container Preparation: Ensure the original container is empty, with as little residue as possible.
-
Label Defacement: Completely remove or deface any chemical labels on the container to prevent misidentification.[6]
-
Final Disposal: Dispose of the empty container in the regular trash.[6]
Scenario 2: Contaminated or Large Quantities of this compound
If this compound is contaminated with hazardous substances or if you are disposing of large quantities, it must be treated as chemical waste.
Protocol:
-
Waste Identification: Classify the waste. Since pure this compound is not hazardous, the hazard classification will depend on the contaminants. The waste mixture should be handled according to the hazards of the most hazardous component.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical names of all components, and their approximate concentrations.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]
-
Ensure the container is kept closed except when adding waste.[7]
-
Store incompatible waste types separately to prevent dangerous reactions.[9] For example, keep acids and bases in separate containment.[9]
-
-
Disposal Request:
-
Once the container is full or you have reached the accumulation time limit (often up to 12 months for partially filled containers), contact your institution's EHS or hazardous waste collection program to arrange for pickup.[7][10]
-
Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[6][10]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cpachem.com [cpachem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Methyl nonadecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl nonadecanoate in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves | Provides adequate protection against incidental contact with fatty acid methyl esters and common laboratory solvents.[3][4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Not generally required under normal handling conditions. A dust mask may be used if creating dust. | This compound has low volatility. Use in a well-ventilated area. |
II. Handling and Operational Plan
Proper handling techniques are fundamental to laboratory safety and the integrity of your research.
A. Engineering Controls:
-
Ventilation: Work in a well-ventilated laboratory. A chemical fume hood is not strictly necessary for handling this compound at room temperature but is recommended if heating the substance or creating aerosols.
-
Eyewash Station and Safety Shower: Ensure unobstructed access to a functional eyewash station and safety shower.[6][7]
B. Procedural Workflow for Handling:
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
C. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure your workspace is clean and uncluttered.[6][8][9][10] Assemble all necessary equipment and materials.
-
Personal Protective Equipment: Put on the recommended PPE as detailed in the table above.
-
Weighing: As this compound is a solid at room temperature, handle it carefully to minimize the creation of dust. Use a spatula or scoop for transferring the powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.
-
Post-Handling: After use, securely close the container.
III. Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation:
-
Solid Waste: Collect uncontaminated this compound and materials used for cleanup (e.g., wipes, weigh boats) in a designated, sealed container labeled "Non-hazardous Solid Waste".
-
Liquid Waste: Solutions containing this compound and organic solvents should be disposed of as hazardous chemical waste, following your institution's guidelines. Aqueous solutions, if free of other hazardous materials, may be suitable for drain disposal, but always check local regulations first.[11]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
B. Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Unused Solid this compound | Labeled, sealed container for non-hazardous waste. | Dispose of in accordance with local, state, and federal regulations for non-hazardous solid waste.[1][2][12][13][14] May be placed in laboratory trash if permitted by institutional policy.[11] |
| Contaminated Labware (e.g., gloves, wipes) | Labeled, sealed container for non-hazardous waste. | Dispose of as non-hazardous solid waste, unless contaminated with a hazardous substance. |
| Empty Product Container | Original container, defaced label. | Rinse the container if appropriate. Deface the label and dispose of it with regular laboratory glass or plastic recycling. |
| Solutions of this compound | Appropriate hazardous waste container. | Dispose of as chemical waste through your institution's environmental health and safety office. |
Disclaimer: This guide is intended for informational purposes only and should not replace your institution's specific safety protocols and the professional judgment of qualified personnel. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. wellbefore.com [wellbefore.com]
- 4. gloves.com [gloves.com]
- 5. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. 4.4 Housekeeping | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. Housekeeping – Laboratory Safety [wp.stolaf.edu]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 12. uswonline.com [uswonline.com]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
